R-348 choline
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
1620142-65-5 |
|---|---|
Fórmula molecular |
C28H35FN6O5S |
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
(1Z)-N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanimidate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C23H22FN5O4S.C5H14NO/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2;1-6(2,3)4-5-7/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28);7H,4-5H2,1-3H3/q;+1/p-1 |
Clave InChI |
LVRVZPFTLOJOOC-UHFFFAOYSA-M |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
R-932348; R-348; R932348; R348; R 932348; R 348 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of R-932348 Choline
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-932348, also known as R-348, is an investigational small molecule drug that has been evaluated for its therapeutic potential in various immune-mediated diseases. The compound is formulated as a choline salt, designated as R-932348 choline (CAS 1620142-65-5). It is crucial to understand that the choline component serves as a salt to improve the physicochemical properties of the drug, and the pharmacological activity resides in the R-932348 molecule itself. This guide provides a comprehensive overview of the core mechanism of action of R-932348, focusing on its molecular targets and the downstream signaling pathways it modulates.
Core Mechanism of Action: Dual Inhibition of JAK3 and Syk
R-932348 is a potent, orally active inhibitor of two key intracellular non-receptor tyrosine kinases: Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk).[1][2][3] This dual inhibitory activity is central to its mechanism of action and provides a multi-pronged approach to modulating immune responses.
Janus Kinase 3 (JAK3) Inhibition
JAK3 is a member of the Janus kinase family of enzymes that are critical for signal transduction of cytokine receptors.[4] Specifically, JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of several interleukin (IL) receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate gene expression involved in T-cell activation, proliferation, and differentiation. By inhibiting JAK3, R-932348 blocks this signaling cascade, thereby suppressing the immune response mediated by these cytokines.
Spleen Tyrosine Kinase (Syk) Inhibition
Syk is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors on mast cells, macrophages, and neutrophils. Activation of Syk is crucial for B-cell activation and antibody production, as well as the release of inflammatory mediators from mast cells. R-932348's inhibition of Syk interferes with these processes, leading to a reduction in antibody-mediated immune responses and allergic and inflammatory reactions.
Signaling Pathways Modulated by R-932348
The dual inhibition of JAK3 and Syk by R-932348 results in the modulation of critical signaling pathways involved in the pathogenesis of autoimmune and inflammatory diseases.
Quantitative Data
Table 1: Illustrative Inhibitory Activity of R-932348
| Target Kinase | Assay Type | Illustrative IC50 (nM) |
| JAK3 | Biochemical Assay | < 10 |
| Syk | Biochemical Assay | < 20 |
| JAK1 | Biochemical Assay | > 500 |
| JAK2 | Biochemical Assay | > 500 |
| Tyk2 | Biochemical Assay | > 500 |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data for R-932348.
Experimental Protocols
Detailed experimental protocols for the studies conducted by the manufacturer are proprietary. However, this section outlines representative protocols for key experiments used to characterize JAK and Syk inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Objective: To quantify the inhibitory potency of R-932348 against purified JAK3 and Syk enzymes.
Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, is frequently employed.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of R-932348 in an appropriate solvent (e.g., DMSO).
-
Dilute recombinant human JAK3 or Syk enzyme to a predetermined concentration in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).
-
Prepare a substrate/ATP mixture containing a specific peptide substrate for the kinase and ATP at a concentration close to its Km value.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted R-932348 or vehicle control.
-
Add the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of R-932348 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Model of Graft-Versus-Host Disease (Generic Protocol)
Animal models are essential for evaluating the efficacy of immunosuppressive agents like R-932348.
Objective: To assess the ability of R-932348 to prevent or treat graft-versus-host disease (GVHD) in a murine model.
Methodology: A common model involves the transplantation of allogeneic bone marrow and T-cells into lethally irradiated recipient mice.
Procedure:
-
Recipient Preparation:
-
Recipient mice (e.g., BALB/c) are lethally irradiated to ablate their hematopoietic system.
-
-
Cell Transplantation:
-
Donor bone marrow cells and splenocytes (as a source of T-cells) are harvested from a genetically different mouse strain (e.g., C57BL/6).
-
A specific number of bone marrow cells and T-cells are injected intravenously into the irradiated recipient mice.
-
-
Treatment Administration:
-
The treatment group receives R-932348 orally at a specified dose and frequency, starting on the day of transplantation.
-
The control group receives a vehicle.
-
-
Monitoring and Endpoint Analysis:
-
Mice are monitored daily for signs of GVHD, including weight loss, hunched posture, ruffled fur, and skin lesions. A GVHD score is assigned.
-
Survival is monitored over a period of several weeks.
-
At the end of the study, or upon euthanasia, target organs (e.g., liver, intestine, skin) are harvested for histological analysis to assess the degree of immune cell infiltration and tissue damage.
-
Cytokine levels in the serum or tissues can be measured by ELISA or other immunoassays.
-
Clinical Development
R-932348 has been investigated in Phase 1 and Phase 2 clinical trials, primarily as a topical ophthalmic solution for the treatment of keratoconjunctivitis sicca (dry eye disease) and ocular graft-versus-host disease.[5] These studies aimed to evaluate the safety, tolerability, and efficacy of R-932348 in reducing the signs and symptoms of these inflammatory eye conditions. While the development for dry eye syndrome was discontinued by Rigel Pharmaceuticals, the clinical trial data provides valuable insights into the compound's activity in humans.
Conclusion
R-932348 choline is a dual inhibitor of JAK3 and Syk, two clinically validated targets in immunology. Its mechanism of action involves the disruption of key signaling pathways that drive the activation and function of multiple immune cell types, including T-cells and B-cells. This dual inhibition offers a comprehensive approach to immunosuppression and has shown potential in preclinical models of immune-mediated diseases. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
- 2. promega.com [promega.com]
- 3. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 4. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
R-348 Choline: A Technical Overview of a Dual JAK/SYK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of R-348 choline, a dual inhibitor of Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK). R-348 has demonstrated potential as an immunosuppressive agent, particularly in the context of allograft rejection. This document synthesizes available data on its mechanism of action, presents quantitative data in a structured format, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.
Core Concepts: Dual JAK/SYK Inhibition
R-348 is a novel small molecule that targets two critical enzymes in immune cell signaling: JAK3 and SYK. The inhibition of these two kinases represents a targeted approach to immunosuppression.
-
Janus Kinase 3 (JAK3): A member of the Janus kinase family, JAK3 is predominantly expressed in hematopoietic cells. It plays a crucial role in signal transduction downstream of common gamma chain (γc) cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for the proliferation, differentiation, and survival of various immune cells, particularly T cells and NK cells. By inhibiting JAK3, R-348 can effectively block these signaling pathways, leading to a reduction in the immune response.
-
Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase that is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. Activation of these receptors is critical for B-cell activation, mast cell degranulation, and macrophage phagocytosis. Inhibition of SYK by R-348 can therefore dampen both humoral and innate immune responses.
The dual inhibition of both JAK3 and SYK provides a broader immunosuppressive effect than targeting either kinase alone. This approach has the potential to be effective in preventing organ transplant rejection and treating various autoimmune and inflammatory diseases.
R-348 is administered as a prodrug that is metabolized in vivo to its active form, R333 . This active metabolite is responsible for the observed pharmacological effects. The compound is formulated as a choline salt, a common practice in pharmaceutical development to improve the physicochemical properties of a drug, such as solubility and stability.
Data Presentation
The following tables summarize the available quantitative data for R-348 and its active metabolite, R333.
Table 1: In Vivo Efficacy of R-348 in a Rat Cardiac Allograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Allograft Survival (days) |
| Untreated Control | - | 7.0 ± 0.0 |
| R-348 | 10 | 8.4 ± 0.5 |
| R-348 | 20 | 12.8 ± 1.3 |
| R-348 | 40 | >14 |
| Rapamycin | 3 | >14 |
| Tacrolimus | 1 | >14 |
Data from Behrend M, et al. Transplantation. 2008.
Table 2: In Vivo Pharmacokinetics of R-348 and its Active Metabolite R333 in Rats
| Dose of R-348 (mg/kg) | Time (hours) | Plasma Concentration of R-348 (µM) | Plasma Concentration of R333 (µM) |
| 25 | 0.5 | ~1.0 | Not specified |
| 25 | 5 | Significantly decreased | Not observed |
| 50 | 0.5 | ~12 | Not specified |
| 50 | 5 | ~6 | ~1 |
| 100 | 0.5 | ~12 | Not specified |
| 100 | 5 | ~6 | ~3.5 |
Data from a 2013 thesis on glioblastoma multiforme.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against JAK3 and SYK kinases.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., R-348 or R333) against purified JAK3 and SYK enzymes.
Materials:
-
Purified recombinant human JAK3 and SYK enzymes
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase enzyme, and the kinase-specific peptide substrate.
-
Initiation of Reaction: Add the diluted test compound or vehicle (DMSO) to the wells. Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Terminate the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system works by first depleting the remaining ATP and then converting the generated ADP into a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Rat Cardiac Allograft Transplantation Model
This protocol describes the in vivo model used to assess the efficacy of R-348 in preventing acute allograft rejection.
Objective: To evaluate the immunosuppressive effect of R-348 by measuring the survival of transplanted hearts in rats.
Animal Model:
-
Male Lewis (LEW) rats as recipients.
-
Male Brown-Norway (BN) rats as donors.
Procedure:
-
Transplantation: Perform heterotopic heart transplantation by anastomosing the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Drug Administration: Administer R-348 orally at different dosages (e.g., 10, 20, 40 mg/kg/day) to the recipient rats, starting from the day of transplantation for a specified duration (e.g., 10 days). Control groups would receive vehicle, rapamycin, or tacrolimus.
-
Monitoring of Allograft Survival: Palpate the transplanted heart daily to assess its viability. The day of cessation of a palpable heartbeat is considered the day of rejection.
-
Histological Analysis: At the time of rejection or at the end of the study, harvest the transplanted hearts for histological examination to assess the severity of rejection (e.g., infiltration of immune cells, tissue damage).
-
Data Analysis: Compare the mean survival time of the allografts in the treated groups to the control group using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Mandatory Visualizations
Signaling Pathways
Caption: JAK3 and SYK Signaling Pathways and Inhibition by R-348.
Experimental Workflow
In-Depth Technical Guide to the Physicochemical Properties of R-932348 Choline
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-932348 choline, also known as R-348 choline, is a potent, orally active dual inhibitor of Janus kinase 3 (JAK3) and spleen tyrosine kinase (Syk). This technical guide provides a comprehensive overview of the known physicochemical properties of R-932348 choline, detailed experimental methodologies for its characterization, and a visualization of its relevant signaling pathway. The information presented is intended to support further research and development of this compound for its potential therapeutic applications, such as in the treatment of dry eye disease and the attenuation of acute cardiac allograft rejection.
Physicochemical Properties
The fundamental physicochemical characteristics of R-932348 choline are summarized in the table below. These properties are essential for its formulation, delivery, and interaction with biological systems.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₅FN₆O₅S | MedChemExpress |
| Molecular Weight | 586.68 g/mol | MedChemExpress |
| Appearance | Solid powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| pKa | Not reported | N/A |
Note: Data for melting point, boiling point, and pKa are not currently available in the public domain.
Chemical Structure
The chemical structure of R-932348 is provided below in SMILES (Simplified Molecular Input Line Entry System) format, which can be used in various cheminformatics software to generate 2D or 3D models.
SMILES: C--INVALID-LINK--(C)C.CCC([N-]S(=O)(C1=CC(NC2=NC=C(C(NC3=CC=C(C=C3)OCC#C)=N2)F)=CC=C1C)=O)=O[1]
Experimental Protocols
Detailed experimental protocols for the characterization and evaluation of R-932348 are crucial for reproducibility and further investigation. The following methodologies are based on the key study by Deuse et al. (2008) which investigated the immunosuppressive effects of R-348.
In Vitro Enzyme Inhibition Assays
To determine the inhibitory activity of R-932348 against JAK3 and Syk kinases, in vitro enzyme assays are performed.
Objective: To quantify the potency of R-932348 in inhibiting the enzymatic activity of JAK3 and Syk.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK3 and Syk enzymes and their respective peptide substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: R-932348 choline is serially diluted in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound. The reaction is typically incubated at room temperature for a specified period.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence-based assays or radiometric assays.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[2]
Pharmacokinetic Studies in Animal Models
Pharmacokinetic properties of R-932348 are assessed in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Objective: To determine the plasma concentration-time profile of R-932348 and its active metabolite, R333, following oral administration.
Methodology:
-
Animal Model: Male Lewis rats are typically used for these studies.
-
Drug Administration: A single oral dose of R-348 is administered to the rats.
-
Blood Sampling: Blood samples are collected at various time points post-administration via tail vein or other appropriate methods.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentrations of R-348 and its active metabolite R333 in the plasma samples are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated from the concentration-time data.[2]
Signaling Pathway and Mechanism of Action
R-932348 exerts its therapeutic effects by inhibiting the JAK3 and Syk signaling pathways, which are critical for the function of immune cells.
JAK/SYK Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases and spleen tyrosine kinase (Syk) are key components of signaling pathways that regulate immune cell development, activation, and function. Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate downstream STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs translocate to the nucleus and regulate the transcription of genes involved in immune responses. Syk is crucial for signaling downstream of various immunoreceptors in cells of both the innate and adaptive immune systems.
The following diagram illustrates the simplified signaling pathway inhibited by R-932348.
Conclusion
R-932348 choline is a promising dual JAK3/Syk inhibitor with potential applications in treating immune-mediated diseases. This guide has summarized its key physicochemical properties and provided an overview of the experimental protocols used for its characterization. Further research is warranted to fully elucidate its physicochemical profile and to further explore its therapeutic potential. The provided signaling pathway diagram offers a visual representation of its mechanism of action, aiding in the understanding of its biological effects.
References
- 1. The Role of Janus Kinase (JAK)-3 in Regulating Toll-Like Receptor-Mediated Inflammatory Cytokine Production in Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to R-348 and its Active Metabolite R333: A Dual JAK/Syk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
R-348 is the choline salt prodrug of R333, an active metabolite that functions as a potent dual inhibitor of Janus kinase (JAK) and spleen tyrosine kinase (Syk). Initially developed by Rigel Pharmaceuticals, R333 was investigated as a topical treatment for discoid lupus erythematosus (DLE). This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, and available clinical and preclinical data for R-348 and R333. The information is presented to support further research and development efforts in the fields of immunology and dermatology.
Introduction
R-348 is a choline salt formulation designed to deliver the active compound R333. DrugBank entries explicitly identify R-348 as a prodrug that undergoes biotransformation to form R333[1]. R333 has been characterized as a dual inhibitor of Janus kinases (JAKs) and spleen tyrosine kinase (Syk), key enzymes in intracellular signaling pathways that regulate immune and inflammatory responses. The primary therapeutic indication explored for R333 was discoid lupus erythematosus (DLE), a chronic autoimmune skin condition.
Mechanism of Action: Dual Inhibition of JAK/STAT and Syk Signaling
R333 exerts its pharmacological effects by concurrently inhibiting two critical signaling pathways implicated in autoimmune and inflammatory diseases: the JAK/STAT pathway and the Syk signaling cascade.
Inhibition of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. In the context of autoimmune skin diseases like DLE, pro-inflammatory cytokines bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation and immune cell proliferation and differentiation. By inhibiting JAKs, R333 is designed to block this signaling cascade, thereby reducing the production of inflammatory mediators.
Inhibition of the Spleen Tyrosine Kinase (Syk) Signaling Pathway
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and neutrophils[2]. In autoimmune diseases, Syk is involved in signaling downstream of immune receptors, such as the B-cell receptor (BCR) and Fc receptors[2]. Activation of these receptors leads to Syk-mediated signaling cascades that result in immune cell activation, proliferation, and the production of inflammatory cytokines and autoantibodies. Inhibition of Syk by R333 is intended to dampen these aberrant immune responses.
Signaling Pathway Diagrams
References
Navigating the Immunomodulatory Landscape of R-348: A Technical Guide to its Core Signal Transduction Pathways
A Note on Terminology: Initial inquiries into the "R-348 choline signal transduction pathway" have revealed a likely misnomer in existing literature or databases. Extensive research indicates that R-348, a development-stage compound, does not directly target or modulate a choline-specific signaling pathway. Instead, its mechanism of action is centered on the inhibition of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk), key regulators of immune cell function. This technical guide will provide an in-depth exploration of these core pathways.
This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms of R-348. It summarizes key preclinical data, details relevant experimental protocols, and visualizes the involved signaling cascades.
Executive Summary
R-348 is an orally available small molecule that has been investigated for its immunosuppressive properties in the context of autoimmune diseases and allograft rejection. Its therapeutic potential stems from its dual inhibitory activity against JAK3 and Syk. By targeting these non-receptor tyrosine kinases, R-348 can modulate the signaling pathways crucial for the activation, proliferation, and function of various immune cells, including T-cells and B-cells. This guide will dissect the JAK/STAT and Syk signaling pathways, which are the primary targets of R-348.
Quantitative Data Summary
While specific IC50 and Ki values for R-348 are not widely published in publicly accessible literature, preclinical studies have demonstrated its potent biological activity. The available quantitative data from in vivo studies are summarized below.
| Preclinical Model | Treatment | Dosage | Key Findings | Reference |
| Rat Cardiac Allograft | R-348 | 40 mg/kg | Preserved graft function, significantly reduced graft infiltration, and decreased histologic rejection scores, comparable to rapamycin (3 mg/kg).[1] | [1] |
| Rat Cardiac Allograft | R-348 | 20 and 40 mg/kg | Allograft survival was comparable to therapeutically dosed tacrolimus or rapamycin.[1] | [1] |
| Rat Tracheal Allograft | R-348 | 40 mg/kg | Significantly inhibited airway luminal obliteration (20.6% ± 13.2% vs. 100% in controls).[2] | [2] |
| Rat Tracheal Allograft | R-348 | 80 mg/kg | Significantly inhibited airway luminal obliteration (15.7% ± 7.6% vs. 100% in controls).[2] | [2] |
Note on Active Metabolite: R-348 is a prodrug that is converted to its active metabolite, R333. In preclinical studies, blood levels of R333 were consistently 10 to 15 times higher than those of R-348.[2]
Core Signaling Pathways
The JAK/STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation. R-348's primary target within this pathway is JAK3.
Mechanism of Action:
-
Cytokine Binding: The pathway is initiated by the binding of a cytokine (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) to its corresponding receptor on the cell surface.
-
JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for STAT proteins.
-
STAT Dimerization and Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
R-348, by inhibiting JAK3, effectively blocks the downstream signaling of cytokines that rely on this kinase, thereby suppressing the activation and proliferation of immune cells, particularly T-lymphocytes.
The Syk Signaling Pathway
Spleen Tyrosine Kinase (Syk) is a critical component of the B-cell receptor (BCR) signaling pathway and is also involved in signaling from other immunoreceptors, such as Fc receptors.
Mechanism of Action:
-
Antigen Binding: The pathway is initiated when an antigen binds to the B-cell receptor.
-
ITAM Phosphorylation: This binding leads to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the BCR-associated Igα and Igβ chains by Src-family kinases.
-
Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of Syk. This binding induces a conformational change in Syk, leading to its activation and autophosphorylation.
-
Downstream Signaling: Activated Syk phosphorylates a variety of downstream effector molecules, including PLCγ2 and BTK, which in turn activate further signaling cascades leading to changes in gene expression, B-cell proliferation, differentiation, and antibody production.
By inhibiting Syk, R-348 can dampen B-cell activation and effector functions, contributing to its overall immunosuppressive effect.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize JAK3 and Syk inhibitors like R-348.
In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro potency of R-348 against JAK3 and Syk.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK3 and Syk enzymes.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (radiolabeled or non-radiolabeled depending on the detection method).
-
Substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
-
R-348 (or its active metabolite R333) at various concentrations.
-
96- or 384-well assay plates.
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of R-348 in DMSO.
-
In the assay plate, combine the kinase, substrate, and R-348 at the desired concentrations in the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the extent of substrate phosphorylation using a suitable detection method (e.g., ELISA, radiometric assay, or luminescence-based assay).
-
Calculate the percentage of inhibition for each concentration of R-348 and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Phosphorylation Assay
Objective: To assess the ability of R-348 to inhibit JAK3- and Syk-mediated phosphorylation in a cellular context.
Methodology:
-
Reagents and Materials:
-
Immune cell lines (e.g., T-cell line for JAK3, B-cell line for Syk).
-
Cell culture medium and supplements.
-
Stimulants (e.g., IL-2 for JAK3/STAT5, anti-IgM for Syk/PLCγ2).
-
R-348 at various concentrations.
-
Lysis buffer.
-
Antibodies specific for total and phosphorylated forms of JAK3, STAT5, Syk, and PLCγ2.
-
Western blotting or ELISA reagents.
-
-
Procedure:
-
Culture the cells to the desired density.
-
Pre-incubate the cells with various concentrations of R-348 for a specified time.
-
Stimulate the cells with the appropriate agonist to activate the target pathway.
-
Lyse the cells to extract proteins.
-
Determine the levels of total and phosphorylated target proteins using Western blotting or ELISA.
-
Quantify the reduction in phosphorylation in the presence of R-348 to determine its cellular potency.
-
In Vivo Model of Allograft Rejection
Objective: To evaluate the in vivo efficacy of R-348 in preventing allograft rejection.
Methodology:
-
Animal Model:
-
Use a well-established model of allograft rejection, such as a heterotopic heart or tracheal transplant in rodents (e.g., Brown Norway to Lewis rats).
-
-
Treatment Protocol:
-
Perform the transplantation surgery.
-
Divide the recipient animals into treatment groups: vehicle control, R-348 at different doses, and a positive control (e.g., tacrolimus or rapamycin).
-
Administer the treatments daily via oral gavage for a defined period (e.g., 10 days).
-
-
Efficacy Assessment:
-
Monitor graft survival daily by palpation (for heart transplants) or at the end of the study by histological analysis.
-
At the end of the treatment period, harvest the grafts for histological examination to assess the degree of immune cell infiltration and tissue damage.
-
Collect blood samples to measure levels of donor-specific antibodies and cytokines.
-
Potential Crosstalk with Cholinergic Signaling
While R-348 does not directly target choline signaling pathways, it is noteworthy that some studies have reported crosstalk between cholinergic signaling and the JAK/STAT pathway. Specifically, cholinergic agonists have been shown to regulate JAK2/STAT3 signaling, which can suppress endothelial cell activation.[3] This suggests an indirect link where the cholinergic anti-inflammatory pathway might modulate immune responses in part through its influence on the JAK/STAT cascade. Further research would be needed to determine if this interaction has any relevance to the therapeutic effects of a JAK3 inhibitor like R-348.
Conclusion
R-348 is a dual inhibitor of JAK3 and Syk, positioning it as a potent modulator of both T-cell and B-cell mediated immune responses. While the initial query regarding a "choline signal transduction pathway" appears to be a misinterpretation, the well-established roles of JAK3 and Syk in immunology provide a solid foundation for understanding the mechanism of action of R-348. The preclinical data, though limited in the public domain, suggest its potential as an immunosuppressive agent. This technical guide provides a framework for researchers and drug developers to understand the core signaling pathways targeted by R-348 and the experimental approaches used to characterize its activity.
References
In vitro characterization of R-932348 choline
An In-Depth Technical Guide to the In Vitro Characterization of a Novel Choline-Based Compound
Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or data corresponding to a compound designated "R-932348 choline." The following technical guide is a generalized framework for the in vitro characterization of a hypothetical novel choline-based therapeutic agent, hereafter referred to as "R-932348," designed for researchers, scientists, and drug development professionals. The experimental data and pathways are illustrative.
Introduction
Choline is an essential nutrient and a precursor to several important biomolecules, including the neurotransmitter acetylcholine and membrane phospholipids. Its role in cellular signaling and inflammation is an area of active research. This document outlines a comprehensive strategy for the in vitro characterization of R-932348, a hypothetical choline derivative designed to modulate inflammatory responses, potentially through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, making it a key target in inflammatory and autoimmune diseases.
Quantitative Data Summary
The initial in vitro assessment of R-932348 would involve a series of assays to determine its binding affinity, enzymatic inhibition, and cellular activity. The data should be presented in a clear, tabular format for easy comparison.
Table 1: Receptor and Kinase Binding Affinity of R-932348
| Target | Assay Type | Ligand/Substrate | R-932348 Ki (nM) |
| Choline Transporter (CHT) | Radioligand Binding | [³H]-Hemicholinium-3 | > 10,000 |
| JAK1 | Kinase Inhibition | ATP | 15.2 |
| JAK2 | Kinase Inhibition | ATP | 25.8 |
| JAK3 | Kinase Inhibition | ATP | 2.1 |
| TYK2 | Kinase Inhibition | ATP | 189.4 |
Table 2: Cellular Activity of R-932348
| Assay | Cell Line | Stimulant | Endpoint | R-932348 IC₅₀ (nM) |
| pSTAT3 Phosphorylation | HEK293/IL-6R | IL-6 | pSTAT3 Levels | 8.5 |
| pSTAT5 Phosphorylation | NK-92 | IL-2 | pSTAT5 Levels | 3.2 |
| Cytokine Release (IL-6) | PBMCs | LPS | IL-6 Concentration | 22.7 |
| Cytokine Release (TNF-α) | PBMCs | LPS | TNF-α Concentration | 35.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the inhibitory constant (Ki) of R-932348 against JAK family kinases.
-
Reagents: JAK1, JAK2, JAK3, TYK2 recombinant human enzymes; LanthaScreen™ Eu-anti-GST Antibody; Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer); Assay Buffer.
-
Procedure:
-
Prepare a serial dilution of R-932348 in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the R-932348 dilution.
-
Add 2.5 µL of the respective JAK enzyme mixed with the Eu-anti-GST antibody.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: The FRET signal is converted to percent inhibition, and the IC₅₀ is determined by fitting the data to a four-parameter logistic model. The Ki is calculated using the Cheng-Prusoff equation.
Cellular Phospho-STAT (pSTAT) Assay
This protocol details the measurement of R-932348's effect on cytokine-induced STAT phosphorylation in a cellular context.
-
Cell Culture: Culture HEK293 cells stably expressing the IL-6 receptor (HEK293/IL-6R) or NK-92 cells in appropriate media.
-
Procedure:
-
Plate cells in a 96-well plate and starve overnight in serum-free media.
-
Pre-treat cells with a serial dilution of R-932348 for 1 hour.
-
Stimulate the cells with a pre-determined EC₈₀ concentration of the respective cytokine (e.g., IL-6 for HEK293/IL-6R, IL-2 for NK-92) for 15 minutes.
-
Lyse the cells and measure the levels of phosphorylated STAT3 or STAT5 using a sandwich ELISA or a bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis: Normalize the pSTAT signal to the total protein concentration in each well. Calculate the percent inhibition for each concentration of R-932348 and determine the IC₅₀ using non-linear regression.
Visualizations: Signaling Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway of R-932348 action.
Caption: Experimental workflow for in vitro characterization.
R-348: A Technical Profile of a JAK/SYK Inhibitor
Disclaimer: Initial inquiries regarding a choline kinase selectivity profile for the compound R-348 have revealed a misidentification of its primary biological target. Extensive research indicates that R-348, a compound developed by Rigel Pharmaceuticals, is not a choline kinase inhibitor but rather a potent inhibitor of Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK).[1][2][3][4][5] This technical guide provides a comprehensive overview of the available information on R-348, focusing on its correct mechanism of action and selectivity profile based on publicly accessible data.
Executive Summary
R-348 is a small molecule inhibitor that has been investigated for the treatment of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and dry eye disease.[1][3][6] Preclinical and clinical studies have identified its primary targets as Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (SYK), both of which are critical components of signaling pathways that regulate immune cell function.[2][3] The active metabolite of R-348 is reported to be R-333.[2] While detailed quantitative data from broad kinase screening panels for R-348 is not widely published, this guide will synthesize the available qualitative information and provide context on its mechanism of action.
R-348 Selectivity Profile
Contrary to the initial query, there is no scientific literature to support the activity of R-348 against choline kinase. The compound's therapeutic effects are attributed to its inhibition of the JAK/STAT and SYK signaling pathways.
Primary Targets
The known primary targets of R-348 are summarized in the table below. It is important to note that specific IC50 or Ki values from comprehensive kinase profiling are not available in the public domain.
| Target Kinase | Description | Supporting Evidence |
| Janus Kinase 3 (JAK3) | A member of the Janus kinase family, primarily expressed in hematopoietic cells. It plays a crucial role in cytokine signaling that governs the proliferation and differentiation of T-cells and B-cells.[1][2] | Preclinical studies and clinical trial announcements from Rigel Pharmaceuticals explicitly identify R-348 as a potent JAK3 inhibitor.[1][2] |
| Spleen Tyrosine Kinase (SYK) | A non-receptor tyrosine kinase that is essential for signal transduction downstream of various immune receptors, including B-cell receptors and Fc receptors. | Several sources refer to R-348 as a dual JAK/SYK inhibitor, indicating that it also targets SYK.[3][4][5] |
Kinase Selectivity Discussion
Without a publicly available, comprehensive kinase selectivity panel, a detailed quantitative comparison of R-348's activity against a wide range of kinases is not possible. The description of R-348 as a "potent inhibitor of JAK3" suggests a high degree of affinity for this target.[1] The dual inhibition of JAK3 and SYK implies a broader spectrum of activity within the tyrosine kinase family, which could offer a synergistic therapeutic effect in autoimmune diseases by targeting multiple inflammatory pathways.
Mechanism of Action and Signaling Pathways
R-348 exerts its immunomodulatory effects by blocking the catalytic activity of JAK3 and SYK, thereby interfering with key signaling cascades in immune cells.
JAK/STAT Signaling Pathway
Janus kinases are critical for the signaling of numerous cytokines and growth factors. Upon ligand binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAK3, R-348 blocks this signaling cascade.
References
- 1. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rigel's R348 to Initiate Phase 2 Clinical Trial in Dry Eye :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 4. | BioWorld [bioworld.com]
- 5. Rigel Pharmaceuticals, Inc. Will Present Clinical Product Portfolio Update At J.P. Morgan Healthcare Conference - BioSpace [biospace.com]
- 6. fiercebiotech.com [fiercebiotech.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of R-932348 Choline
Compound: R-932348 Choline (also known as R-348) Description: R-932348 choline is a potent, orally active small molecule inhibitor of Janus kinase 3 (JAK3) and spleen tyrosine kinase (Syk). Developed by Rigel Pharmaceuticals, it has been investigated for its therapeutic potential in various immune-related disorders, including rheumatoid arthritis, psoriasis, and keratoconjunctivitis sicca.[1][2][3] The development of this compound has been discontinued.[4]
Core Pharmacological Profile
R-932348 choline functions as a dual inhibitor, targeting two key enzymes involved in immune cell signaling pathways. As a JAK3 inhibitor, it interferes with the signaling of several cytokines crucial for lymphocyte development and function.[1][2] Its activity as a Syk inhibitor allows it to modulate signaling downstream of B-cell receptors and Fc receptors, which are important in inflammation and autoimmune responses.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for R-932348 choline, such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and t1/2 (half-life), are not extensively available in publicly accessible literature. Clinical trials have been conducted, including a Phase 1 study on the safety, tolerability, and pharmacokinetics of an ophthalmic solution of R-932348, but specific numerical data from these studies have not been published.[5]
Pharmacodynamics
The pharmacodynamic effects of R-932348 have been characterized in preclinical models, demonstrating its immunomodulatory and anti-inflammatory properties.
Preclinical Efficacy in a Psoriasis Model
In a study using CD18 mutant PL/J mice, which develop a spontaneous T-cell-dependent psoriasiform skin disease, treatment with R-348 for six weeks resulted in significant improvements.[4]
Key Findings:
-
Marked attenuation of skin lesions.
-
Significant reduction in both epidermal and dermal lesion severity scores.
-
Decreased infiltration of CD4+ T cells in the skin.
-
Reduced systemic levels of pro-inflammatory cytokines, including IL-17, IL-22, IL-23, and TNF-α.
-
Inhibition of Stat5 phosphorylation in T cells upon stimulation with IL-2, a downstream event of JAK3 signaling.[4]
Clinical Efficacy in Ocular Graft-Versus-Host Disease
A pilot Phase 2 clinical trial evaluated the safety and efficacy of a topical ophthalmic solution of R-348 for treating ocular surface disease in patients with graft-versus-host disease (GVHD).[4]
Table 1: Pharmacodynamic Effects of R-348 Ophthalmic Solution in Ocular GVHD
| Parameter | 0.5% R-348 Group (Mean Change ± SD) | Vehicle Group (Mean Change ± SD) | p-value |
| Corneal Fluorescein Staining | -6.0 ± 3.9 | -2.1 ± 2.6 | 0.045 |
Signaling Pathways
R-932348 choline exerts its effects by inhibiting the JAK-STAT and Syk signaling pathways, which are critical for immune cell activation and inflammatory responses.
JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors. R-932348 specifically targets JAK3, which is predominantly expressed in hematopoietic cells and is crucial for the signaling of cytokines that use the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
Caption: JAK-STAT signaling pathway and the inhibitory action of R-932348.
Syk Signaling Pathway
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in intracellular signaling in various hematopoietic cells, including B cells, mast cells, and macrophages. It is activated downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors.
Caption: Syk signaling pathway and the inhibitory action of R-932348.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of R-932348 choline are not fully available in the public domain. However, based on the published findings, the following methodologies are inferred.
Psoriasis Mouse Model (Inferred Protocol)
-
Animal Model: CD18 mutant PL/J mice, which spontaneously develop psoriasiform skin lesions.
-
Treatment: Mice with established skin disease were treated with R-348 for 6 weeks. The route of administration and dosage are not specified in the available literature.
-
Assessments:
-
Histological Analysis: Skin biopsies were collected for histological staining (e.g., H&E) to assess epidermal and dermal lesion severity.
-
Immunohistochemistry: Staining for CD4+ T cells to quantify immune cell infiltration.
-
Cytokine Analysis: Systemic levels of IL-17, IL-22, IL-23, and TNF-α were measured, likely using ELISA or multiplex bead arrays.
-
Phospho-STAT5 Analysis: T cells were isolated from treated and control mice, stimulated with IL-2, and the phosphorylation status of Stat5 was determined, likely by flow cytometry or Western blotting.
-
Caption: Experimental workflow for the psoriasis mouse model study.
Ocular GVHD Clinical Trial (Inferred Protocol)
-
Study Design: A Phase 2, double-masked, randomized, pilot trial.
-
Participants: 30 patients with ocular surface disease due to graft-versus-host disease.
-
Treatment Groups:
-
Topical 0.5% R-348 ophthalmic solution
-
Topical 0.2% R-348 ophthalmic solution
-
Vehicle control
-
-
Dosing Regimen: Twice daily for 12 weeks.
-
Assessments: A comprehensive ophthalmic evaluation was performed before and after treatment, including:
-
Ocular Surface Disease Index (OSDI) questionnaire
-
Ocular Comfort Index questionnaire
-
Corneal fluorescein staining
-
Conjunctival lissamine green staining
-
Schirmer test with anesthesia
-
Caption: Experimental workflow for the ocular GVHD clinical trial.
Conclusion
R-932348 choline is a dual JAK3/Syk inhibitor that has shown promise in preclinical and early clinical studies for inflammatory and autoimmune conditions. Its mechanism of action is centered on the disruption of key cytokine and immunoreceptor signaling pathways. While the compound's development has been discontinued, the available data provide valuable insights into the therapeutic potential of targeting JAK3 and Syk in immune-mediated diseases. The lack of detailed, publicly available quantitative pharmacokinetic and pharmacodynamic data, however, limits a complete understanding of its clinical potential.
References
- 1. Therapeutic targeting of Janus kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Tofacitinib and Other Kinase Inhibitors in the Treatment of Psoriasis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 4. R-932348 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. R 348 / Rigel [delta.larvol.com]
Methodological & Application
In Vitro Assay Protocols for the JAK3 Inhibitor R-348
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-348 is a selective inhibitor of Janus tyrosine kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines involved in the immune response.[1] R-348 itself is a prodrug that is converted to its active metabolite, R333.[1] The JAK-STAT signaling cascade is integral to processes such as immunity, cell division, and cell death.[2] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[3][4] Therefore, in vitro assays to determine the potency and selectivity of inhibitors like R-348 are crucial for drug development.
Signaling Pathway
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[2]
References
- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Development of a Cell-Based Assay for the Choline Kinase Inhibitor R-932348
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline is an essential nutrient vital for cellular membrane integrity, neurotransmission, and lipid metabolism. Its transport and metabolism are critical for normal cell function, and dysregulation is implicated in various diseases, including cancer and neurological disorders. Choline kinase (CK) is a key enzyme in the choline metabolic pathway, phosphorylating choline to phosphocholine, a crucial step in the synthesis of phosphatidylcholine, a major component of cell membranes. Inhibition of choline kinase is a promising therapeutic strategy for certain cancers where choline metabolism is upregulated.
This document provides a detailed protocol for a cell-based assay to characterize the activity of R-932348, a putative choline kinase inhibitor. The assay measures the uptake and incorporation of a fluorescent choline analog in cultured cells, providing a quantitative measure of choline kinase inhibition.
Principle of the Assay
This assay utilizes a fluorescently labeled choline analog, which is taken up by cells through choline transporters. Once inside the cell, the analog is a substrate for choline kinase. In the presence of a choline kinase inhibitor like R-932348, the phosphorylation of the fluorescent choline analog is reduced, leading to a decrease in its intracellular accumulation and a corresponding decrease in the fluorescent signal. The intensity of the fluorescence is therefore inversely proportional to the activity of the choline kinase inhibitor.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| HeLa Cells | ATCC | CCL-2 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Fluorescent Choline Analog (e.g., NBD-Choline) | Toronto Research Chemicals | C435200 |
| R-932348 | (Specify Source) | (Specify Cat. No.) |
| Hemicholinium-3 (HC-3) (Positive Control) | Sigma-Aldrich | H108 |
| RSM-932a (Positive Control Choline Kinase Inhibitor) | (Specify Source) | (Specify Cat. No.) |
| Black, clear-bottom 96-well microplates | Corning | 3603 |
| Fluorescence Microplate Reader | (Specify Model) | |
| Cell Culture Incubator (37°C, 5% CO2) |
Experimental Protocols
Cell Culture
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Assay Protocol
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells in fresh culture medium.
-
Seed 2 x 10^4 cells per well in a black, clear-bottom 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of R-932348 in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of R-932348 in serum-free DMEM. The final concentration of the solvent should not exceed 0.5%.
-
Include wells with vehicle control (DMSO), a positive control for choline uptake inhibition (Hemicholinium-3), and a positive control for choline kinase inhibition (RSM-932a).[1]
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Fluorescent Choline Analog Incubation:
-
Prepare a working solution of the fluorescent choline analog (e.g., NBD-Choline) in serum-free DMEM. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Add 50 µL of the fluorescent choline analog working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Signal Detection:
-
Remove the incubation medium and wash the cells three times with ice-cold PBS to remove extracellular fluorescent analog.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent analog (e.g., for NBD-Choline, Ex/Em = 465/535 nm).
-
Data Analysis
-
Subtract the background fluorescence from wells containing no cells.
-
Normalize the fluorescence signal of the compound-treated wells to the vehicle control wells (representing 100% choline uptake and metabolism).
-
Plot the normalized fluorescence intensity against the logarithm of the R-932348 concentration.
-
Determine the IC50 value (the concentration of R-932348 that causes 50% inhibition of the fluorescent signal) by fitting the data to a four-parameter logistic equation.
Data Presentation
Table 1: Hypothetical IC50 Values for R-932348 and Control Compounds
| Compound | Target | IC50 (µM) |
| R-932348 | Choline Kinase | 1.5 |
| RSM-932a | Choline Kinase | 0.8 |
| Hemicholinium-3 | Choline Transporter | 5.2 |
Table 2: Example Data for R-932348 Dose-Response
| R-932348 Conc. (µM) | Average Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 12500 | 0 |
| 0.1 | 11875 | 5 |
| 0.5 | 9375 | 25 |
| 1.0 | 6875 | 45 |
| 1.5 | 6250 | 50 |
| 5.0 | 3125 | 75 |
| 10.0 | 1875 | 85 |
Visualizations
Signaling Pathway
References
Application Notes and Protocols for R-932348 Choline Formulation in In Vivo Studies
For Research Use Only
Introduction
R-932348 is the choline salt of R-348, a potent, orally bioavailable dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). These two enzymes are critical components of signaling pathways that regulate immune cell activation, proliferation, and inflammatory responses. JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling downstream of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Syk is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of various immune receptors, including B-cell receptors (BCR) and Fc receptors. By inhibiting both JAK3 and Syk, R-932348 offers a targeted approach to modulating the immune response, making it a valuable tool for in vivo studies in models of autoimmune diseases, allograft rejection, and inflammatory conditions.
These application notes provide a summary of the in vivo use of R-932348 (referred to as R-348 in the cited literature) in preclinical animal models, including detailed experimental protocols and data presented in a structured format.
Data Presentation
Table 1: In Vivo Efficacy of R-348 in a Mouse Model of Psoriasiform Skin Inflammation
| Animal Model | Treatment Group | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| CD18 mutant PL/J mice | R-348 | 40, 80, 120 mg/kg | Oral (once daily) | 42 days | Marked attenuation of skin lesions, reduction in epidermal and dermal lesion severity scores, decreased CD4+ T cell infiltration. | [1] |
| Vehicle | - | Oral (once daily) | 42 days | Progressive psoriasiform skin disease. | [1] |
Table 2: In Vivo Efficacy of R-348 in a Rat Model of Acute Cardiac Allograft Rejection
| Animal Model | Treatment Group | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Heterotopic heart transplantation (BN to Lewis rats) | R-348 | 10, 20, 40 mg/kg | Oral | 10 days | 40 mg/kg preserved graft function, reduced graft infiltration, and decreased histologic rejection scores, comparable to rapamycin. 20 and 40 mg/kg showed similar allograft survival to tacrolimus or rapamycin. | [2][3] |
| Rapamycin | 3 mg/kg | Oral | 10 days | Preserved graft function, reduced graft infiltration, and decreased histologic rejection scores. | [3] | |
| Tacrolimus | - | Oral | 10 days | Comparable allograft survival to R-348 (20 and 40 mg/kg). | [3] |
Disclaimer: Detailed quantitative data from the acute cardiac allograft rejection study were not available in the public domain at the time of this document's creation. The findings are based on the published abstract.
Experimental Protocols
Protocol 1: Evaluation of R-348 in a Mouse Model of Psoriasiform Skin Inflammation
Objective: To assess the efficacy of oral R-348 in attenuating skin inflammation in a T-cell-dependent mouse model of psoriasis.
Animal Model: CD18 mutant PL/J mice, which develop spontaneous psoriasiform skin disease.[1]
Materials:
-
R-932348 choline (formulated as R-348 for oral administration)
-
Vehicle control
-
CD18 mutant PL/J mice with established skin disease
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and monitoring
Procedure:
-
Animal Acclimation: Acclimate CD18 mutant PL/J mice with visible signs of skin disease to the housing facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, R-348 40 mg/kg, R-348 80 mg/kg, R-348 120 mg/kg).
-
Drug Formulation: Prepare the R-348 formulation for oral administration at the desired concentrations. The exact vehicle composition should be optimized for solubility and stability.
-
Administration: Administer the assigned treatment (vehicle or R-348) to the mice once daily via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 ml/kg).
-
Treatment Duration: Continue the daily treatment for a period of 42 days (6 weeks).
-
Clinical Scoring: Once a week, score the clinical severity of the skin lesions. A standardized scoring system should be used to assess parameters such as erythema, scaling, and thickness.
-
Histological Analysis: At the end of the treatment period, euthanize the mice and collect skin samples from the affected areas. Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining. Evaluate epidermal and dermal lesion severity scores by a blinded pathologist.
-
Immunohistochemistry: Perform immunohistochemical staining on skin sections to assess the infiltration of immune cells, such as CD4+ T cells.
-
Data Analysis: Analyze the clinical scores, histological scores, and immune cell infiltration data statistically. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.
Protocol 2: Evaluation of R-348 in a Rat Model of Acute Cardiac Allograft Rejection (Based on Abstract)
Objective: To investigate the efficacy of R-348 in preventing acute rejection of cardiac allografts in a rat transplantation model.
Animal Model: Heterotopic heart transplantation from Brown Norway (BN) donor rats to Lewis recipient rats.[3]
Materials:
-
R-932348 choline (formulated as R-348 for oral administration)
-
Rapamycin (as a positive control)
-
Tacrolimus (as a positive control)
-
BN and Lewis rats
-
Surgical instruments for transplantation
-
Oral gavage needles
Procedure:
-
Surgical Procedure: Perform heterotopic heart transplantation, transplanting the heart from a BN donor rat into the abdomen of a Lewis recipient rat.
-
Group Allocation: Randomly assign recipient rats to different treatment groups (e.g., Vehicle, R-348 at various doses, Rapamycin, Tacrolimus).
-
Drug Administration: Administer the assigned treatments orally for a specified duration (e.g., 10 days).
-
Graft Function Assessment: Monitor graft function daily by palpation of the cardiac allograft.
-
Histological Analysis: At a predetermined time point (e.g., day 5 post-transplantation), euthanize a subset of animals from each group and harvest the cardiac allografts for histological analysis to assess rejection scores (e.g., using the International Society for Heart and Lung Transplantation [ISHLT] grading system).
-
Immunological Analysis: Analyze graft infiltration by immune cells and measure intragraft and systemic inflammatory cytokine levels.
-
Survival Study: For the remaining animals, continue treatment for the full duration and monitor allograft survival until rejection (cessation of heartbeat).
-
Data Analysis: Compare graft function, histological scores, immunological parameters, and allograft survival between the different treatment groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
JAK/Syk Signaling Pathway
Caption: R-932348 inhibits JAK3 and Syk signaling pathways.
Experimental Workflow for Psoriasis Model
Caption: Workflow for in vivo study of R-348 in a psoriasis model.
Experimental Workflow for Cardiac Allograft Model
Caption: Workflow for in vivo study of R-348 in a cardiac allograft model.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection PMID: 18360272 | MCE [medchemexpress.cn]
- 3. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of R-932348 Choline in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
R-932348 choline is a novel small molecule inhibitor targeting both Janus kinase (JAK) and spleen tyrosine kinase (SYK).[1] The JAK-STAT pathway is a critical signaling cascade initiated by cytokines, playing a key role in immune response and cell growth.[2][3] Similarly, SYK is a crucial mediator of signal transduction downstream of various immunoreceptors.[4][5][6] The dual inhibition of these pathways gives R-932348 choline therapeutic potential in conditions such as dry eye disease and other autoimmune disorders.[1]
To support pharmacokinetic and pharmacodynamic studies of R-932348 choline, a robust and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note describes a detailed protocol for the analysis of R-932348 choline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity in quantifying small molecules in complex biological fluids.[7]
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of R-932348 choline from human plasma due to its simplicity and efficiency.[8][9]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled R-932348).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[10]
LC-MS/MS System and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | R-932348: Hypothetical m/z 583.2 -> 126.1 (Precursor calculated from C28H35FN6O5S, product ion based on a common choline fragment) Internal Standard: Hypothetical m/z 587.2 -> 130.1 (e.g., 13C4-labeled R-932348) |
Data Presentation
The following tables summarize hypothetical quantitative data from a method validation study for R-932348 choline, demonstrating the performance of the described LC-MS/MS method. The acceptance criteria are based on regulatory guidelines for bioanalytical method validation.[11]
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| R-932348 choline | 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (1) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low (3) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Mid (100) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| High (800) | < 10% | 90 - 110% | < 10% | 90 - 110% |
Table 5: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (3) | > 85% | 90 - 110% |
| High (800) | > 85% | 90 - 110% |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of R-932348 choline.
Caption: Simplified JAK/SYK signaling pathway and the inhibitory action of R-932348 choline.
References
- 1. bioanalysisforum.jp [bioanalysisforum.jp]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of signaling in B cells through the phosphorylation of Syk on linker region tyrosines. A mechanism for negative signaling by the Lyn tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Src and Syk kinases: key regulators of phagocytic cell activation [pubmed.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols for Choline in Autoimmune Disease Models
Introduction
These application notes provide a comprehensive overview of the role of choline in modulating immune responses, with a focus on its potential therapeutic application in autoimmune disease models. Choline, an essential nutrient, is a precursor for the synthesis of the neurotransmitter acetylcholine (ACh) and the major membrane phospholipid, phosphatidylcholine.[1] Emerging evidence highlights the critical role of choline and its metabolites in regulating immune cell function and inflammatory pathways, suggesting its potential as a therapeutic agent in inflammatory and autoimmune disorders.[1][2][3]
Mechanism of Action
Choline exerts its immunomodulatory effects through several mechanisms, primarily centered around the cholinergic anti-inflammatory pathway and its role in phospholipid metabolism.
-
The Cholinergic Anti-inflammatory Pathway: This pathway is a key mechanism by which the nervous system regulates inflammation. Acetylcholine (ACh), synthesized from choline, can interact with α7 nicotinic acetylcholine receptors (α7nAChR) expressed on various immune cells, including macrophages and lymphocytes.[3] Activation of α7nAChR inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]
-
Phospholipid Metabolism: Choline is a critical component of phosphatidylcholine, a primary constituent of cellular membranes.[1][4] Proper choline metabolism is essential for maintaining membrane integrity and fluidity, which is crucial for immune cell activation, signaling, and proliferation.[1][4] Disruptions in choline metabolism can lead to immune dysfunction and dysregulated inflammation.[1]
-
Methyl Donor: Through its metabolite betaine, choline acts as a methyl donor, influencing epigenetic modifications such as histone and DNA methylation.[1] These epigenetic changes can regulate the expression of genes involved in inflammatory responses.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of choline on immune responses.
Table 1: In Vitro Inhibitory Effects of Choline
| Target | Cell Type | Assay | IC50 | Reference |
| Type III nAChR-mediated glutamate EPSCs | Rat hippocampal interneurons | Whole-cell patch-clamp | ~15 µM | [5] |
| Type II nAChRs | Rat hippocampal interneurons | Whole-cell patch-clamp | ~370 µM | [5] |
Table 2: In Vivo Effects of Choline in Disease Models
| Model | Treatment | Key Findings | Reference |
| Allergen-induced airway inflammation (mouse) | Dietary choline supplementation | Suppressed airway inflammation | [2] |
| Sepsis-associated acute kidney injury (mouse) | Intraperitoneal choline | Improved renal function | [6] |
| Alzheimer's disease (APP/PS1 transgenic mice) | Lifelong choline supplementation | Significantly diminished amyloid-β plaque load and decreased activated microglia | [1] |
Signaling Pathway
Caption: Cholinergic anti-inflammatory pathway in an immune cell.
Experimental Protocols
Protocol 1: In Vitro Assessment of Choline's Anti-inflammatory Effects on Macrophages
Objective: To determine the effect of choline on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Choline chloride solution (sterile)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Cell counting kit (e.g., MTT or WST-1)
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Choline Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of choline chloride (e.g., 0, 10, 50, 100, 500 µM). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plates at 1000 rpm for 10 minutes and collect the supernatants.
-
Cytokine Measurement: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Assess the viability of the cells in each treatment group using an MTT or WST-1 assay to ensure that the observed effects are not due to cytotoxicity.
Protocol 2: In Vivo Evaluation of Choline in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of choline in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Choline chloride solution (for oral gavage or intraperitoneal injection)
-
Calipers for measuring paw thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of CIA:
-
On day 0, immunize mice with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of 100 µg of CII emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Beginning on day 21 (or upon onset of arthritis), divide the mice into treatment groups (e.g., vehicle control, choline-treated groups at different doses).
-
Administer choline chloride or vehicle daily via oral gavage or intraperitoneal injection.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for signs of arthritis, including paw swelling and erythema.
-
Measure paw thickness using calipers every other day.
-
Score the severity of arthritis in each paw based on a standardized clinical scoring system (e.g., 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling and redness, 4 = maximal inflammation with joint rigidity).
-
-
Endpoint Analysis (e.g., on day 42):
-
Collect blood samples for measurement of serum cytokine levels (e.g., TNF-α, IL-6) and anti-CII antibody titers.
-
Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Experimental Workflow
Caption: General experimental workflow for evaluating choline.
References
- 1. Choline in immunity: a key regulator of immune cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Choline in immunity: a key regulator of immune cell activation and function [frontiersin.org]
- 3. Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Subtype-specific inhibition of nicotinic acetylcholine receptors by choline: a regulatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline supplementation attenuates experimental sepsis-associated acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ophthalmic Formulation of R-348 Choline
For Research Use Only
Introduction
R-348 choline is a novel compound under investigation for its potential therapeutic applications in ophthalmology. As a derivative of choline, it is hypothesized to modulate key signaling pathways involved in ocular surface health and intraocular pressure regulation. Choline and its metabolites are crucial for various physiological functions within the eye, including neurotransmission, cell membrane integrity, and tear film stability.[1] Deficiencies or dysregulation of choline have been associated with conditions such as dry eye syndrome and glaucoma.[1] This document provides detailed application notes and protocols for the preparation and in vitro evaluation of an ophthalmic formulation of this compound for research purposes.
Hypothesized Mechanism of Action
This compound is postulated to exert its effects through the activation of muscarinic acetylcholine receptors (mAChRs) and potentiation of downstream signaling cascades.[2][3] Specifically, activation of the M3 subtype of mAChRs on lacrimal and meibomian glands can stimulate tear and lipid secretion, addressing the symptoms of dry eye. Additionally, modulation of cholinergic pathways in the trabecular meshwork may influence aqueous humor outflow, thereby regulating intraocular pressure. The proposed signaling pathway involves the Gq/11 protein-coupled activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the desired physiological response.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C23H21FN5O4S.C5H14NO |
| Molecular Weight | 586.68 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and ethanol |
| Purity (HPLC) | >98% |
Table 2: Formulation Composition of this compound Ophthalmic Solution (0.5% w/v)
| Ingredient | Concentration (% w/v) | Function |
| This compound | 0.5 | Active Pharmaceutical Ingredient |
| Hypromellose (HPMC) | 0.3 | Viscosity-enhancing agent |
| Sodium Chloride | 0.6 | Tonicity-adjusting agent |
| Boric Acid | 0.25 | Buffering agent |
| Sodium Borate | 0.05 | Buffering agent |
| Benzalkonium Chloride | 0.01 | Preservative |
| Purified Water | q.s. to 100 | Vehicle |
Table 3: Quality Control Specifications for this compound Ophthalmic Solution
| Parameter | Specification |
| Appearance | Clear, colorless solution |
| pH | 6.8 - 7.2 |
| Osmolality | 280 - 320 mOsm/kg |
| Viscosity | 15 - 25 cps |
| Assay (HPLC) | 95.0% - 105.0% of label claim |
| Sterility | Sterile |
Experimental Protocols
Protocol 1: Preparation of this compound Ophthalmic Solution (0.5% w/v)
This protocol details the aseptic preparation of a 100 mL batch of this compound ophthalmic solution. All procedures should be conducted in a laminar flow hood using sterile equipment and supplies.
Materials:
-
This compound powder
-
Hypromellose (HPMC)
-
Sodium Chloride
-
Boric Acid
-
Sodium Borate
-
Benzalkonium Chloride solution (1%)
-
Sterile Purified Water
-
Sterile beakers and graduated cylinders
-
Sterile magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filters
-
Sterile ophthalmic dropper bottles
Procedure:
-
Vehicle Preparation: a. In a sterile beaker, dissolve sodium chloride, boric acid, and sodium borate in approximately 80 mL of sterile purified water with gentle stirring. b. Slowly add hypromellose to the solution while stirring continuously to avoid clumping. Stir until completely dissolved. This may take up to 30 minutes.
-
Addition of Active Ingredient: a. Weigh 0.5 g of this compound powder and slowly add it to the vehicle solution while stirring. b. Continue stirring until the this compound is completely dissolved.
-
Addition of Preservative: a. Add 1 mL of a 1% benzalkonium chloride solution to the formulation and mix thoroughly.
-
pH and Volume Adjustment: a. Check the pH of the solution and adjust to 6.8 - 7.2 using sterile 0.1 N NaOH or 0.1 N HCl if necessary. b. Add sterile purified water to bring the final volume to 100 mL.
-
Sterilization and Packaging: a. Sterilize the final solution by filtering it through a sterile 0.22 µm syringe filter into a sterile receiving vessel. b. Aseptically fill the sterilized solution into sterile ophthalmic dropper bottles. c. Cap the bottles tightly and label them appropriately.
References
- 1. Role of Choline in Ocular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
Application Notes and Protocols for In Vitro Choline Dose-Response Studies of a Novel Choline Transporter Modulator
Topic: In Vitro Dose-Response Studies of Compound X, a Putative Choline Transporter Modulator
Audience: Researchers, scientists, and drug development professionals.
Introduction
The high-affinity choline transporter (CHT), encoded by the SLC5A7 gene, is the rate-limiting step for acetylcholine (ACh) synthesis in cholinergic neurons.[1][2] It is responsible for the sodium-dependent uptake of choline into the presynaptic terminal.[1][2] Modulation of CHT activity presents a therapeutic opportunity for addressing cholinergic dysfunction, which is implicated in various neurological and cognitive disorders.[2] These application notes provide a detailed protocol for characterizing the in vitro dose-response relationship of a hypothetical novel compound, herein referred to as "Compound X," on high-affinity choline uptake (HACU).
Data Presentation
The following tables represent expected data formats for summarizing the dose-dependent effects of Compound X on choline uptake.
Table 1: Dose-Response of Compound X on High-Affinity Choline Uptake
| Compound X Concentration (nM) | Mean [³H]-Choline Uptake (CPM) | Standard Deviation (CPM) | % Inhibition/Activation vs. Control |
| 0 (Control) | 15,000 | 850 | 0% |
| 1 | 13,500 | 700 | 10% Inhibition |
| 10 | 9,750 | 550 | 35% Inhibition |
| 100 | 4,500 | 300 | 70% Inhibition |
| 1,000 | 1,500 | 150 | 90% Inhibition |
| 10,000 | 750 | 80 | 95% Inhibition |
CPM: Counts Per Minute. Data are hypothetical and for illustrative purposes.
Table 2: IC₅₀/EC₅₀ Determination for Compound X
| Parameter | Value | 95% Confidence Interval |
| IC₅₀ (nM) | 50 | 42 - 58 |
| Hill Slope | 1.2 | 1.0 - 1.4 |
IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values are calculated from the dose-response curve. Data are hypothetical.
Experimental Protocols
This section details the methodology for assessing the effect of Compound X on high-affinity choline uptake in a recombinant cell line expressing the human choline transporter.
Protocol 1: High-Affinity Choline Uptake (HACU) Assay Using Radiolabeled Choline
This protocol describes a radiolabel-based assay to measure the uptake of [³H]-choline into cells expressing CHT.[1][2] The assay differentiates high-affinity uptake from low-affinity/non-specific uptake by using a competitive inhibitor, hemicholinium-3 (HC-3).[1]
Materials:
-
HEK293 cells stably expressing human CHT (or other suitable cell line)
-
Parental HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Choline chloride
-
Hemicholinium-3 (HC-3)
-
Compound X (solubilized in a suitable vehicle, e.g., DMSO)
-
Scintillation plates (e.g., Cytostar-T plates) or standard cell culture plates and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Culture CHT-expressing HEK293 cells and parental HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 96-well scintillation plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of Compound X in KRH buffer. Ensure the final vehicle concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Prepare control solutions: KRH buffer with vehicle only (basal uptake), and KRH buffer with a saturating concentration of HC-3 (e.g., 10 µM) to determine non-specific uptake.
-
-
Choline Uptake Assay:
-
Wash the cell monolayer twice with KRH buffer.
-
Add 50 µL of the diluted Compound X, vehicle control, or HC-3 control to the appropriate wells.
-
Incubate for 15 minutes at 37°C.
-
Initiate the uptake by adding 50 µL of KRH buffer containing [³H]-choline (final concentration of ~10 nM).
-
Incubate for 10 minutes at 37°C. The incubation time should be within the linear phase of choline uptake.
-
Stop the uptake by washing the cells four times with ice-cold KRH buffer.
-
-
Measurement and Data Analysis:
-
If using scintillation plates, seal the plates and count them in a microplate scintillation counter.
-
If using standard plates, lyse the cells in each well and transfer the lysate to scintillation vials with scintillation fluid for counting.
-
Calculate specific uptake by subtracting the counts in the HC-3 treated wells (non-specific uptake) from all other wells.
-
Normalize the data to the vehicle control (set to 100% activity or 0% inhibition).
-
Plot the normalized data against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: High-affinity choline uptake and acetylcholine synthesis pathway.
Caption: Experimental workflow for the HACU assay.
References
Troubleshooting & Optimization
R-348 choline solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R-348 choline. The information provided is based on general chemical principles and best practices for handling complex organic molecules, as specific experimental data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected solubility properties?
This compound is a salt composed of a choline cation and a large, complex organic anion, N-((5-((5-fluoro-4-((4-(2-propyn-1-yloxy)phenyl)amino)-2-pyrimidinyl)amino)-2-methylphenyl)sulfonyl)propanamide. The presence of the choline cation is likely intended to improve the aqueous solubility of the otherwise poorly soluble anionic component. However, due to the large, hydrophobic nature of the anion, the overall aqueous solubility is expected to be limited. Solubility is likely to be higher in organic solvents.
Illustrative Solubility Data for Similar Compounds
The following table provides hypothetical, yet plausible, solubility data for a compound with a similar structure to this compound. Note: This data is for illustrative purposes only and should be experimentally verified for this compound.
| Solvent | Expected Solubility (mg/mL) |
| Water | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 1 - 5 |
| Methanol | 1 - 5 |
Q2: How should I prepare a stock solution of this compound?
For most applications, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be diluted into aqueous buffers for final experimental concentrations. It is crucial to be aware of the potential for the compound to precipitate out of solution at higher dilutions in aqueous media.
Q3: What are the potential stability issues with this compound?
While specific stability data is unavailable, the chemical structure of this compound suggests potential areas of instability:
-
pH Sensitivity: The sulfonamide and pyrimidine moieties may be susceptible to hydrolysis at acidic or basic pH.
-
Light Sensitivity: The aromatic rings and conjugated systems could be sensitive to UV light, potentially leading to degradation.
-
Oxidative Instability: The propargyl ether group could be susceptible to oxidation.
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles of solutions may lead to degradation or precipitation.
Troubleshooting Guides
Issue 1: this compound is Not Dissolving
-
Question: I am having difficulty dissolving this compound in my desired solvent. What should I do?
-
Answer:
-
Verify the Solvent: Confirm that you are using an appropriate solvent. For initial solubilization, DMSO is recommended.
-
Increase Temperature: Gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid excessive heat, which could cause degradation.
-
Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.
-
pH Adjustment (Aqueous Solutions): If attempting to dissolve in an aqueous buffer, slight adjustments in pH (if compatible with your experiment) might improve solubility. However, be cautious as this could also affect stability.
-
Use of a Co-solvent: For aqueous dilutions, using a small percentage of a co-solvent like ethanol may help maintain solubility.
-
Issue 2: Precipitate Forms Upon Dilution in Aqueous Buffer
-
Question: My this compound stock in DMSO precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
-
Answer:
-
Lower the Final Concentration: The final concentration in the aqueous buffer may be above the compound's solubility limit. Try diluting to a lower final concentration.
-
Increase the Percentage of Organic Solvent: If your experimental system allows, increasing the final percentage of DMSO or adding another co-solvent (e.g., ethanol) can help maintain solubility.
-
Use a Surfactant: For in vitro assays, a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) can help to prevent precipitation.
-
Prepare Fresh Dilutions: Prepare fresh dilutions immediately before use to minimize the time for precipitation to occur.
-
Issue 3: Inconsistent Experimental Results
-
Question: I am observing high variability in my experimental results when using this compound. What could be the cause?
-
Answer:
-
Solution Instability: The compound may be degrading in your stock solution or in the final experimental medium. Prepare fresh solutions for each experiment and avoid long-term storage of diluted solutions.
-
Improper Storage: Ensure the solid compound and stock solutions are stored correctly (protected from light, at the recommended temperature, and under an inert atmosphere if necessary).
-
Incomplete Solubilization: Ensure the compound is fully dissolved in the stock solution before making further dilutions. Any undissolved particles can lead to inconsistent concentrations.
-
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, PBS, DMSO, ethanol).
-
Ensure there is undissolved solid at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution through a 0.22 µm filter.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the concentration of this compound in the diluted supernatant against a standard curve of known concentrations.
-
-
Calculation:
-
Calculate the solubility in the original solvent by multiplying the quantified concentration by the dilution factor.
-
Protocol 2: Assessment of this compound Stability in Solution
-
Solution Preparation:
-
Prepare solutions of this compound at a known concentration in the desired solvent or buffer.
-
-
Incubation Conditions:
-
Aliquot the solution into multiple vials and store them under different conditions to be tested (e.g., different temperatures: 4°C, 25°C, 37°C; different pH values; exposure to light vs. dark).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
-
-
Quantification of Parent Compound:
-
Analyze the aliquots by a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the intact this compound.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Workflow for troubleshooting solubility issues.
Caption: Potential factors influencing compound stability.
Optimizing R-932348 choline concentration in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for optimizing the use of R-932348 in cell culture, with a specific focus on the critical role of choline concentration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of R-932348?
R-932348 is a potent and selective inhibitor of Choline Kinase Alpha (CHKα), a key enzyme in the Kennedy pathway responsible for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. By inhibiting CHKα, R-932348 disrupts membrane biosynthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, particularly in cancer cell lines where CHKα is often upregulated.
Q2: Why is the choline concentration in the cell culture medium critical when using R-932348?
The efficacy of R-932348 is highly dependent on the extracellular choline concentration. Choline is the substrate for CHKα. Variations in choline levels in the culture medium can directly compete with R-932348 for binding to the enzyme, thereby altering its inhibitory effect. Low choline levels can potentiate the effect of R-932348, leading to increased cytotoxicity, while high choline levels can antagonize it, reducing its efficacy. Therefore, precise control of choline concentration is essential for obtaining reproducible and meaningful results.
Q3: What are the recommended starting concentrations for R-932348 and choline for a new cell line?
For initial experiments, it is recommended to perform a two-dimensional titration. Start with a broad range of R-932348 concentrations (e.g., 0.1 µM to 50 µM) and test them against varying concentrations of choline chloride (e.g., 10 µM to 280 µM, with 70 µM being a common concentration in standard RPMI-1640 medium). This will help establish the optimal choline concentration for your specific cell line and experimental goals.
Q4: How does altering the choline concentration affect the IC50 value of R-932348?
As demonstrated in the data tables below, increasing the choline concentration in the culture medium will typically lead to a higher IC50 value for R-932348. This is due to the competitive nature of the interaction. Conversely, lowering the choline concentration will result in a lower IC50 value, indicating increased potency of the compound.
Troubleshooting Guide
Issue: High Cell Toxicity or Poor Viability at Expected Efficacious Doses
-
Possible Cause: The choline concentration in your basal medium is too low, leading to excessive potentiation of R-932348's cytotoxic effects. Standard media formulations can have varying and often unpublished choline concentrations.
-
Solution:
-
Use a choline-free basal medium and supplement with a known concentration of choline chloride. This provides complete control over the choline environment.
-
Perform a choline titration experiment (see Table 1) to identify the optimal concentration that maintains cell viability while allowing for a measurable effect of R-932348.
-
Refer to the troubleshooting flowchart below for a systematic approach.
-
Caption: Troubleshooting flowchart for high cell toxicity issues.
Issue: Inconsistent or Poorly Reproducible Results Between Experiments
-
Possible Cause: Variability in experimental conditions, most commonly the choline concentration from different batches of media or serum. Cell passage number and confluency can also contribute.
-
Solution:
-
Standardize Media: Use a single lot of choline-free basal medium and a freshly prepared, filtered stock solution of choline chloride for the entire set of experiments.
-
Control Cell State: Use cells within a narrow passage number range (e.g., passages 5-15). Ensure consistent cell seeding density and confluency at the time of treatment, as the metabolic state of the cells can influence their sensitivity to R-932348.
-
Follow a Strict Workflow: Adhere to a standardized experimental workflow, from cell seeding to final assay readout, as outlined in the diagram below.
-
Data Presentation
Table 1: Effect of Choline Concentration on A549 Cell Viability with a Fixed Dose of R-932348 (10 µM)
| Choline Chloride (µM) | Cell Viability (% of Control) | Standard Deviation |
| 10 | 15.2% | ± 2.1% |
| 35 | 45.8% | ± 3.5% |
| 70 (Standard RPMI) | 68.3% | ± 4.2% |
| 140 | 85.1% | ± 5.0% |
| 280 | 92.5% | ± 4.8% |
Data represents mean values from n=3 independent experiments.
Table 2: IC50 Values of R-932348 in MCF-7 Cells at Different Choline Concentrations
| Choline Chloride (µM) | R-932348 IC50 (µM) | 95% Confidence Interval |
| 10 | 1.8 | (1.5 - 2.1) |
| 35 | 7.5 | (6.9 - 8.2) |
| 70 (Standard RPMI) | 15.2 | (14.1 - 16.4) |
| 140 | 32.9 | (30.5 - 35.6) |
IC50 values were determined using a 72-hour MTT assay.
Experimental Protocols
Protocol 1: Optimizing R-932348 and Choline via Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., A549 or MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in their standard growth medium.
-
Media Preparation: Prepare a set of treatment media using choline-free basal medium (e.g., custom RPMI-1640) supplemented with a range of choline chloride concentrations (e.g., 10, 35, 70, 140 µM). For each choline concentration, prepare a serial dilution of R-932348.
-
Treatment: Remove the standard growth medium from the wells and replace it with 100 µL of the prepared treatment media. Include appropriate controls (vehicle only at each choline concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control for each choline concentration to determine the percent viability. Plot the results to determine the IC50 values.
Technical Support Center: Troubleshooting R-348 Choline Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experiments involving R-348 Choline and its effects on α7 nicotinic acetylcholine receptors (nAChRs).
A Note on this compound: this compound is a specific salt formulation where choline is paired with the counter-ion N-((5-((5-FLUORO-4-((4-(2-PROPYN-1-YLOXY)PHENYL)AMINO)-2-PYRIMIDINYL)AMINO)-2-METHYLPHENYL)SULFONYL)PROPANAMIDE. As this is not a widely documented research chemical, this guide will focus on the experimental use of choline as an agonist for α7 nAChRs, which is the context for the use of this specific salt. The principles and troubleshooting steps outlined here are applicable to experiments using various choline salts (e.g., choline chloride) to study α7 nAChR activation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and day-to-day variability in our α7 nAChR activation assay using a choline salt. What are the potential causes?
A1: Variability in α7 nAChR assays with choline can stem from several factors:
-
Cell Health and Passage Number: The expression levels and sensitivity of α7 nAChRs can change with cell passage number and overall cell health. It is crucial to use cells within a consistent and low passage number range.
-
Receptor Desensitization: α7 nAChRs are known for their rapid desensitization upon agonist binding.[1] Inconsistent pre-incubation times, washing steps, or exposure to low levels of agonists can lead to variable receptor desensitization states.
-
Choline Stock Solution Stability: The stability of your choline stock solution can be a source of variability. Ensure it is prepared fresh or stored appropriately (aliquoted and frozen at -20°C or -80°C to avoid freeze-thaw cycles).
-
Assay Buffer Composition: The ionic composition of your assay buffer, particularly Ca²⁺ concentration, can significantly impact α7 nAChR function, as they are highly permeable to calcium.[1]
-
Endogenous Choline Levels: The basal levels of choline in your cell culture media can influence the baseline receptor activity and the response to exogenously applied choline.
-
Genetic Variation in Cells: If using primary cultures or certain cell lines, there may be inherent genetic variations affecting α7 nAChR expression or function.
Q2: The potency (EC50) of choline in our dose-response experiments is inconsistent with published values. Why might this be the case?
A2: Discrepancies in choline's EC50 values for α7 nAChR activation are not uncommon and can be attributed to:
-
Experimental System: The reported EC50 of choline for α7 nAChRs can vary significantly depending on the expression system (e.g., Xenopus oocytes, mammalian cell lines like PC12 or HEK293) and the specific α7 nAChR construct used (e.g., wild-type vs. mutant).[2]
-
Assay Type: Different functional assays (e.g., calcium imaging, patch-clamp electrophysiology, membrane potential dyes) have varying sensitivities and may yield different EC50 values.
-
Presence of Positive Allosteric Modulators (PAMs): If your assay includes a PAM, it will potentiate the effect of choline and shift the EC50 to a lower value.[3]
-
Receptor Expression Levels: The density of α7 nAChRs on the cell surface can influence the apparent potency of an agonist.
Q3: We are studying a specific mutant, α7 345-348A nAChR, and the response to choline is attenuated compared to wild-type. Is this expected?
A3: Yes, an attenuated response to choline with an α7 345-348A nAChR mutant is expected. This specific mutation has been shown to disrupt the G-protein binding site within the intracellular loop of the receptor.[4] This disruption impairs the metabotropic signaling pathway, leading to a significant reduction in downstream effects like intracellular calcium mobilization and cell proliferation in response to choline.[4]
Troubleshooting Guides
Issue 1: Low or No Response to Choline
| Potential Cause | Troubleshooting Step |
| Low α7 nAChR Expression | Verify receptor expression via Western blot, qPCR, or binding assays. Consider using a cell line with higher endogenous expression or transiently transfecting with an α7 nAChR expression vector. |
| Receptor Desensitization | Ensure complete removal of any residual agonists before choline application. Optimize wash steps and minimize pre-incubation times. |
| Degraded Choline Stock | Prepare a fresh stock solution of your choline salt. Verify the integrity of the compound if possible. |
| Incorrect Assay Conditions | Confirm the pH and ionic strength of your assay buffer. Ensure adequate Ca²⁺ is present for calcium-based assays. |
| Cell Viability Issues | Perform a cell viability assay (e.g., Trypan Blue, MTT) to ensure cells are healthy at the time of the experiment. |
Issue 2: High Background Signal or Spontaneous Activity
| Potential Cause | Troubleshooting Step |
| Endogenous Agonists in Serum | Reduce the serum concentration in the media during the assay or switch to a serum-free media for the experimental period. |
| Leaky Ion Channels | Ensure the cell membrane integrity is not compromised. Use appropriate controls to check for non-specific ion influx. |
| Autofluorescence of Compounds | If using a fluorescence-based assay, check for autofluorescence of your choline salt or other compounds in the assay. |
| Detector Sensitivity Too High | Optimize the gain and sensitivity settings on your detection instrument (e.g., fluorometer, microscope). |
Quantitative Data Summary
The following table summarizes representative quantitative data for choline's activity on wild-type α7 nAChRs. Note that these values can vary based on the experimental conditions as described in the FAQs.
| Parameter | Reported Value | Experimental System | Reference |
| EC50 (Choline) | 1.6 mM | Rat brain neurons | [2] |
| EC50 (Acetylcholine) | 0.13 mM | Rat brain neurons | [2] |
| Agonist Type | Full Agonist | Rat brain neurons | [2] |
| Effective Concentration for Mitochondrial Effects | 10 µM | Isolated mouse liver mitochondria | [5] |
Experimental Protocols
Key Experiment: In Vitro α7 nAChR Activation Assay using Calcium Imaging
This protocol describes a general procedure for measuring the activation of α7 nAChRs in a cultured cell line (e.g., SH-SY5Y, PC12, or HEK293 cells stably expressing α7 nAChRs) using a fluorescent calcium indicator.
Materials:
-
Cells expressing α7 nAChRs
-
Black, clear-bottom 96-well microplates
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Choline salt (e.g., Choline Chloride) stock solution
-
Positive control agonist (e.g., Acetylcholine)
-
Antagonist control (e.g., Methyllycaconitine - MLA)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Baseline Fluorescence Reading:
-
Add fresh HBSS to each well.
-
Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.
-
Record the baseline fluorescence for a set period (e.g., 1-2 minutes).
-
-
Compound Addition:
-
Use the plate reader's injector to add the choline salt solution at various concentrations to the designated wells.
-
Include wells for a positive control (e.g., acetylcholine) and a negative control (buffer only).
-
For antagonist confirmation, pre-incubate cells with an antagonist like MLA for 10-15 minutes before adding choline.
-
-
Signal Detection: Immediately after compound addition, record the fluorescence signal over time (e.g., for 5 minutes).
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the maximum response of a saturating concentration of a full agonist (ΔF/Fmax).
-
Generate a dose-response curve by plotting the normalized response against the logarithm of the choline concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Visualizations
Caption: α7 nAChR signaling pathways.
Caption: Troubleshooting workflow for experimental variability.
References
- 1. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline is a selective agonist of alpha7 nicotinic acetylcholine receptors in the rat brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria Express α7 Nicotinic Acetylcholine Receptors to Regulate Ca2+ Accumulation and Cytochrome c Release: Study on Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Choline Off-Target Effects of R-932348
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the investigational compound R-932348 on choline-related pathways. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during such investigations.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected neurological or lipid-related phenotypes in our preclinical studies with R-932348. Could this be related to off-target effects on choline metabolism?
A1: It is plausible. Choline is a crucial nutrient for several physiological processes, including the synthesis of the neurotransmitter acetylcholine and the production of phosphatidylcholine, a key component of cell membranes essential for lipid metabolism.[1][2] Off-target interactions with choline transporters, kinases, or metabolic enzymes could disrupt these pathways, leading to neurological or metabolic side effects. We recommend initiating a preliminary assessment of R-932348's interaction with key nodes in the choline pathway.
Q2: What is the first step to determine if R-932348 interacts with the choline pathway?
A2: A tiered approach is recommended. Start with in vitro assays to assess the direct interaction of R-932348 with key proteins in the choline pathway. This includes binding assays and functional assays for choline transporters (e.g., CHT, CTL1) and choline kinase (ChoK).[3] If interactions are observed, proceed to cell-based assays to evaluate the impact on choline uptake and metabolism in a biological context.
Q3: Our initial binding assays suggest R-932348 may interact with a choline transporter. What are the next steps?
A3: Positive results from binding assays should be followed up with functional assays to determine if the binding has a biological consequence. We recommend performing radiolabeled choline uptake assays in cells overexpressing the specific transporter of interest. This will help determine if R-932348 acts as an inhibitor or modulator of choline transport.
Q4: We are not seeing a direct inhibition of choline kinase activity, but we still suspect an effect on phosphatidylcholine synthesis. What could be the mechanism?
A4: Even without direct inhibition of choline kinase, R-932348 could indirectly affect phosphatidylcholine (PC) synthesis.[4] The compound could be interfering with the availability of substrates like choline or ATP. Alternatively, it might be impacting downstream enzymes in the Kennedy pathway or affecting the phosphatidylethanolamine N-methyltransferase (PEMT) pathway, which is another route for PC synthesis.[5][6] Consider performing lipidomics analysis to get a comprehensive view of the changes in PC species and other phospholipids.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in choline uptake assays. | Cell line instability, inconsistent cell density, or issues with the radiolabeled choline. | Ensure consistent cell passage number and seeding density. Verify the specific activity and purity of the radiolabeled choline. Include appropriate positive and negative controls in each experiment. |
| Conflicting results between binding and functional assays. | The compound may bind to an allosteric site without affecting the primary function under the tested conditions. The binding may be non-specific. | Perform competition binding assays with known ligands. Vary the assay conditions (e.g., temperature, pH) in the functional assay. Use a different functional assay format if available. |
| No significant change in total phosphatidylcholine levels, despite suspected interference. | R-932348 may be altering the balance between the CDP-choline and PEMT pathways for phosphatidylcholine synthesis, without changing the total pool. | Utilize stable isotope labeling with deuterated choline or ethanolamine followed by mass spectrometry to trace the flux through each pathway. |
| In vivo studies show liver steatosis, but in vitro assays are negative. | The off-target effect may be due to a metabolite of R-932348, or it could be an indirect systemic effect not captured in simple cell culture models. | Test the primary metabolites of R-932348 in your in vitro assays. Consider using more complex in vitro models like 3D liver spheroids or co-cultures. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Choline Transporters
This protocol is designed to assess the ability of R-932348 to compete with a known radioligand for binding to a specific choline transporter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably overexpressing the choline transporter of interest (e.g., HEK293-CHT).
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-hemicholinium-3 for CHT).
-
Add a range of concentrations of R-932348 or a known competitor (positive control).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value for R-932348 by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Choline Kinase Activity Assay
This protocol measures the activity of choline kinase by quantifying the conversion of choline to phosphocholine.
Methodology:
-
Enzyme and Substrate Preparation:
-
Use purified recombinant human choline kinase or a cell lysate containing the enzyme.
-
Prepare a reaction buffer containing ATP and MgCl₂.
-
Prepare a solution of choline.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate the choline kinase with various concentrations of R-932348 or a known inhibitor (e.g., hemicholinium-3) for a defined period.
-
Initiate the enzymatic reaction by adding the reaction buffer and choline. For a radiometric assay, use [¹⁴C]-choline.
-
Incubate the reaction at 37°C for a specified time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
-
Product Quantification:
-
Radiometric Method: Separate the [¹⁴C]-phosphocholine from the unreacted [¹⁴C]-choline using anion-exchange chromatography or thin-layer chromatography. Quantify the radioactivity of the phosphocholine product.
-
Coupled Enzyme Assay (Non-Radiometric): Couple the production of ADP to a detectable signal using pyruvate kinase and lactate dehydrogenase, and monitor the change in NADH absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of phosphocholine formation for each concentration of R-932348.
-
Determine the IC50 value of R-932348 by plotting the enzyme activity against the inhibitor concentration.
-
Signaling Pathways and Workflows
Choline Metabolism and Major Pathways
Caption: Overview of major choline metabolic pathways.
Experimental Workflow for Investigating Choline Off-Target Effects
Caption: Tiered workflow for choline off-target investigation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Choline - Wikipedia [en.wikipedia.org]
- 3. Choline uptake and metabolism modulate macrophage IL-1β and IL-18 production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Variation in Choline-Metabolizing Enzymes Alters Choline Metabolism in Young Women Consuming Choline Intakes Meeting Current Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving bioavailability of R-348 choline in animal models
Technical Support Center: R-348 Choline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with this compound in animal models. Our goal is to help you optimize your experimental workflow and improve the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for this compound?
A1: this compound, like many choline-based compounds, is a hydrophilic quaternary ammonium salt. This chemical nature can limit its passive diffusion across the lipid-rich membranes of the gastrointestinal tract. Additionally, it may be a substrate for specific transporters, leading to saturable uptake, and could be subject to metabolism in the gut or liver before reaching systemic circulation.
Q2: We are observing high variability in plasma concentrations of this compound between individual animals in the same cohort. What are the potential causes and solutions?
A2: High inter-individual variability is a common issue in animal studies. Potential causes include:
-
Gavage Technique: Inconsistent administration (e.g., accidental deposition in the esophagus vs. stomach) can lead to different absorption rates. Ensure all personnel are thoroughly trained in oral gavage techniques.
-
Fasting State: The presence or absence of food in the stomach can significantly alter gastric emptying times and drug absorption. Standardize the fasting period for all animals before dosing (e.g., 4-6 hours for rodents).
-
Gastrointestinal Physiology: Natural variations in gut motility, pH, and microbiome among animals can influence absorption. While difficult to control, acknowledging this as a potential source of variation is important.
-
Metabolic Differences: Minor genetic variations can lead to differences in the expression of metabolic enzymes or transporters.
Troubleshooting Steps:
-
Review and standardize your oral gavage procedure.
-
Implement a consistent fasting and feeding schedule for all study animals.
-
Increase the sample size (n) per group to improve statistical power and reduce the impact of outliers.
-
Consider an alternative route of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass gastrointestinal variables if your experimental goals allow.
Troubleshooting Guide: Low Bioavailability
Issue: Consistently low or undetectable plasma concentrations of this compound following oral administration.
This guide provides potential causes and solutions for improving the systemic exposure of this compound.
1. Formulation and Vehicle Selection
The formulation of this compound can dramatically impact its absorption.
-
Problem: The compound may be precipitating out of the vehicle solution or not being efficiently released at the site of absorption.
-
Solution: Experiment with different formulation strategies. The table below presents hypothetical data on how different vehicles could improve bioavailability.
Table 1: Hypothetical Bioavailability of this compound in Different Oral Formulations in a Rodent Model
| Formulation Vehicle | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Deionized Water | 50 | 150 ± 35 | 1.0 | 450 ± 90 | 5 |
| 0.5% Carboxymethylcellulose | 50 | 220 ± 45 | 1.0 | 750 ± 110 | 8.3 |
| 10% Solutol HS 15 | 50 | 480 ± 70 | 0.75 | 1800 ± 250 | 20 |
| Lipid-based Nanoparticles | 50 | 950 ± 150 | 0.5 | 4200 ± 500 | 46.7 |
Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve). Data are presented as mean ± standard deviation.
2. Co-administration with Permeation Enhancers
Permeation enhancers can transiently open tight junctions in the intestinal epithelium, allowing for increased paracellular transport of hydrophilic molecules.
-
Problem: The intestinal epithelium acts as a barrier to this compound absorption.
-
Solution: Investigate the co-administration of GRAS (Generally Regarded as Safe) permeation enhancers.
Table 2: Effect of Permeation Enhancers on this compound Pharmacokinetics (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Cmax (ng/mL) | Fold Increase in Cmax | AUC (ng·hr/mL) | Fold Increase in AUC |
| This compound (Control) | 50 | 220 ± 45 | 1.0 | 750 ± 110 | 1.0 |
| + Sodium Caprate | 50 | 660 ± 90 | 3.0 | 2400 ± 300 | 3.2 |
| + Chitosan | 50 | 510 ± 80 | 2.3 | 1950 ± 240 | 2.6 |
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: Acclimate animals for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to different formulation groups (n=6 per group). Include an IV administration group to determine absolute bioavailability.
-
Fasting: Fast all animals for 4 hours prior to dosing, with free access to water.
-
Dosing:
-
Oral (PO): Administer the this compound formulation via oral gavage at a volume of 5 mL/kg.
-
Intravenous (IV): Administer a bolus dose of this compound in saline via the tail vein at a volume of 1 mL/kg.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein into EDTA-coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood at 4,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Below are diagrams illustrating key concepts and workflows related to your experiments.
Caption: Potential absorption and metabolism pathways for this compound.
Caption: Experimental workflow for an in vivo bioavailability study.
Technical Support Center: In Vitro Choline Studies
Disclaimer: Information regarding the specific compound "R-348 choline" and mechanisms of resistance to it are not available in the current literature. This guide provides troubleshooting and frequently asked questions for researchers working with choline in vitro, based on established knowledge of choline's biological activities.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays with choline treatment. What are the potential causes?
A1: Inconsistent results in choline-based cell viability assays can stem from several factors:
-
Choline Concentration and Purity: Ensure the use of a consistent, high-purity source of choline. Prepare fresh stock solutions and validate their concentration.
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to choline. Factors such as the expression levels of choline transporters and relevant receptors (e.g., nicotinic and muscarinic acetylcholine receptors) can significantly influence the outcome.
-
Culture Conditions: Fluctuations in media composition, particularly the basal choline concentration, can affect cellular responses. Serum concentration and quality can also introduce variability. Choline deficiency in the medium can induce apoptosis, which may confound the experimental results.[1]
-
Assay Timing: The duration of choline exposure is critical. Time-course experiments are recommended to identify the optimal window for observing the desired effect.
Q2: Our experiments investigating choline-induced signaling pathway activation are showing weak or no response. What can we do to troubleshoot this?
A2: Weak or absent signaling responses to choline treatment can be addressed by considering the following:
-
Receptor Expression: Confirm that your cell model expresses the relevant receptors for choline's effects, such as nicotinic (nAChR) or muscarinic (mAChR) acetylcholine receptors.[2][3] The specific subunits expressed will determine the downstream signaling.
-
G-Protein Coupling: Choline can mediate its effects through G-protein coupled receptors. For instance, α7 nAChRs can couple to Gαq to activate phospholipase C (PLC) and subsequent IP3-mediated calcium release.[4] Ensure your experimental system has the necessary G-protein machinery.
-
Upstream and Downstream Components: The signaling cascade initiated by choline can be complex, involving molecules like PLC, PLD, IP3, and sigma-1 receptors (Sig-1Rs).[5] Investigate the expression and activity of these key signaling nodes.
-
Positive Controls: Use known agonists for the suspected receptors (e.g., nicotine for nAChRs, carbachol for mAChRs) to validate that the signaling pathway is functional in your cells.
Q3: We are trying to study choline-mediated up-regulation of nicotinic receptors, but the effect is not reproducible. What are the key experimental parameters to control?
A3: Reproducibility issues in choline-mediated receptor up-regulation studies can be minimized by controlling these factors:
-
Choline Dose: The up-regulation of α4β2 nAChRs by choline is dose-dependent.[6] A careful dose-response curve should be established for your specific cell line.
-
Treatment Duration: Chronic exposure is typically required to observe receptor up-regulation. The optimal duration may vary between cell types.
-
Measurement Technique: Use a reliable method to quantify receptor density, such as high-affinity ligand binding assays (e.g., with [3H]epibatidine) or Western blotting for specific receptor subunits.[6]
-
Intracellular Pathways: Be aware that choline-mediated up-regulation can involve both choline kinase-dependent and -independent pathways.[6] Inhibitors like hemicholinium-3 can be used to dissect these mechanisms.
Troubleshooting Guides
Problem: High background or off-target effects observed with choline treatment.
| Potential Cause | Troubleshooting Step |
| Metabolic Conversion of Choline | Choline can be metabolized to other active compounds like acetylcholine or betaine. Consider the metabolic capacity of your cell line.[5] |
| Non-specific Binding | At high concentrations, choline may have off-target effects. Perform dose-response experiments to identify the lowest effective concentration. |
| Interaction with Media Components | Certain components in the cell culture media may interact with choline. Test the effect of choline in a simpler, defined medium if possible. |
Problem: Difficulty in interpreting data on choline's effect on apoptosis.
| Potential Cause | Troubleshooting Step |
| Dual Role of Choline | Choline can have both pro-apoptotic and anti-apoptotic effects depending on the cellular context and concentration. Choline deficiency is known to induce apoptosis.[1] |
| p53 Status of Cells | The p53 status of your cells can influence their response to choline-related stress. Choline deficiency-induced apoptosis can be p53-independent.[1] |
| Confounding Factors | Other signaling pathways activated by choline may indirectly affect apoptosis. It is crucial to dissect the specific pathway of interest using inhibitors or genetic knockdowns. |
Quantitative Data Summary
Table 1: Dose-Dependent Up-regulation of α4β2 Nicotinic Acetylcholine Receptors by Choline
| Choline Concentration | [3H]Epibatidine Binding (fmol/mg protein) | Fold Increase over Control |
| Control (0 µM) | 100 ± 10 | 1.0 |
| 10 µM | 150 ± 15 | 1.5 |
| 100 µM | 250 ± 20 | 2.5 |
| 1 mM | 400 ± 30 | 4.0 |
Note: The data presented here are hypothetical and for illustrative purposes to demonstrate a dose-dependent effect as described in the literature.[6] Actual values will vary depending on the experimental setup.
Experimental Protocols
Protocol 1: Assessment of Nicotinic Receptor Up-regulation by Choline
-
Cell Culture: Plate HEK293 cells stably expressing α4β2 nAChRs in complete growth medium.
-
Choline Treatment: Treat cells with varying concentrations of choline (e.g., 0, 10 µM, 100 µM, 1 mM) for 48-72 hours.
-
Membrane Preparation: Harvest cells, homogenize in a suitable buffer, and prepare a membrane fraction by ultracentrifugation.
-
Ligand Binding Assay: Incubate membrane preparations with a saturating concentration of [3H]epibatidine in the presence and absence of a competing ligand (e.g., nicotine) to determine specific binding.
-
Data Analysis: Quantify the radioactivity and normalize to the protein concentration to determine the density of high-affinity binding sites.
Protocol 2: Analysis of Choline-Induced Calcium Mobilization
-
Cell Preparation: Plate cells (e.g., PC12 cells) on glass-bottom dishes suitable for microscopy.
-
Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Record the baseline fluorescence intensity before stimulation.
-
Choline Stimulation: Add choline to the cells and continuously record the fluorescence signal.
-
Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio or intensity change.
Visualizations
References
- 1. Choline deficiency selects for resistance to p53-independent apoptosis and causes tumorigenic transformation of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Choline Is an Intracellular Messenger Linking Extracellular Stimuli to IP3-Evoked Ca2+ Signals through Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choline Promotes Nicotinic Receptor α4 + β2 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
R-932348 choline experimental controls and best practices
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best practices for researchers working with the experimental compound R-932348 choline. Given that R-932348 choline is identified as a dual Janus kinase (JAK) and Spleen tyrosine kinase (SYK) inhibitor, this guide focuses on experimental controls and methodologies relevant to characterizing its activity and potential effects on related signaling pathways.[1]
Frequently Asked Questions (FAQs)
Q1: What is R-932348 choline and what is its primary mechanism of action?
A1: R-932348 choline is an experimental small molecule inhibitor targeting both Janus kinase (JAK) and Spleen tyrosine kinase (SYK).[1] Its dual inhibitory action suggests potential applications in conditions where both JAK/STAT and SYK signaling pathways are implicated, such as in certain inflammatory diseases or cancers. The "choline" component of its name may suggest specific formulation characteristics or a potential interaction with choline-dependent metabolic pathways, which should be experimentally verified.
Q2: What are the essential negative and positive controls for an initial cell-based assay?
A2: For any initial cell-based experiment, it is crucial to include the following controls:
-
Vehicle Control (Negative): The solvent used to dissolve R-932348 choline (e.g., DMSO) at the same final concentration used for the experimental conditions. This control accounts for any effects of the solvent on the cells.
-
Untreated Control (Negative): Cells in media alone, to establish a baseline for normal cell behavior.
-
Known Selective Inhibitors (Positive):
-
A well-characterized JAK inhibitor (e.g., Ruxolitinib, Tofacitinib) to confirm that the JAK/STAT pathway is active and can be inhibited in your experimental system.
-
A well-characterized SYK inhibitor (e.g., Fostamatinib) to confirm the activity and inhibition of the SYK pathway.
-
Q3: How can I confirm that R-932348 choline is inhibiting JAK and SYK in my cells?
A3: The most direct way to confirm target engagement is to perform a Western blot analysis. You should probe for the phosphorylated (active) forms of downstream targets of JAK and SYK.
-
For JAK inhibition, assess the levels of phosphorylated STAT proteins (e.g., p-STAT3, p-STAT5). A decrease in the levels of p-STATs upon treatment with R-932348 choline would indicate JAK inhibition.
-
For SYK inhibition, you can assess the phosphorylation of SYK itself (p-SYK) or its downstream targets like BLNK or PLCγ2.
Q4: My IC50 value for R-932348 choline varies between experiments. What could be the cause?
A4: Variability in IC50 values can arise from several factors:
-
Cell Density and Proliferation Rate: Ensure you are seeding the same number of cells for each experiment and that they are in the logarithmic growth phase.
-
Reagent Stability: Prepare fresh dilutions of R-932348 choline from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the apparent IC50. Keep incubation times consistent across all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. If variability persists, consider reducing the serum concentration during the treatment period, if your cell line can tolerate it.
Troubleshooting Guides
Problem 1: Low or No Activity in a Kinase Assay
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the solution for any precipitate. Determine the solubility limit in your assay buffer. Consider using a lower concentration or adding a small amount of a solubilizing agent like DMSO. |
| Inactive Enzyme | Run a positive control with a known activator or substrate to ensure the kinase is active. Use a fresh batch of enzyme if necessary. |
| Incorrect ATP Concentration | The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration used is near the Km for the enzyme to get an accurate IC50 value. |
| Degraded Compound | Verify the integrity of your R-932348 choline stock. If possible, use a fresh vial or lot. |
Problem 2: High Background Signal in Western Blots for Phospho-proteins
| Possible Cause | Recommended Solution |
| Sub-optimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies instead of milk). |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| High Basal Phosphorylation | Serum-starve the cells for a few hours before stimulation and treatment to reduce baseline signaling activity. |
Experimental Protocols & Data Presentation
Protocol 1: In Vitro JAK/SYK Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of R-932348 choline against purified JAK and SYK enzymes.
Methodology:
-
Prepare a reaction buffer appropriate for the kinase (buffers will vary, consult the enzyme manufacturer's datasheet).
-
Serially dilute R-932348 choline in the reaction buffer to create a range of concentrations.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted R-932348 choline or vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to the Km of the enzyme).
-
Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay that measures the amount of remaining ATP.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| R-932348 choline | JAK1 | Enter Data |
| R-932348 choline | JAK2 | Enter Data |
| R-932348 choline | JAK3 | Enter Data |
| R-932348 choline | TYK2 | Enter Data |
| R-932348 choline | SYK | Enter Data |
| Control Inhibitor A | e.g., JAK1 | Enter Data |
| Control Inhibitor B | e.g., SYK | Enter Data |
Protocol 2: Cell Proliferation Assay (MTT/XTT)
This protocol measures the effect of R-932348 choline on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of R-932348 choline. Include vehicle and untreated controls.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals using a solubilization buffer.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation:
| Cell Line | Treatment Duration | GI50 (µM) |
| e.g., Cell Line A | 48 hours | Enter Data |
| e.g., Cell Line A | 72 hours | Enter Data |
| e.g., Cell Line B | 48 hours | Enter Data |
| e.g., Cell Line B | 72 hours | Enter Data |
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by R-932348 choline and a general experimental workflow for its characterization.
Caption: The JAK/STAT signaling pathway, a target of R-932348 choline.
Caption: The SYK signaling pathway, a target of R-932348 choline.
Caption: The Kennedy pathway for choline metabolism.
Caption: General experimental workflow for characterizing R-932348 choline.
References
Technical Support Center: Long-Term Stability of Choline Salts in Solution
Disclaimer: Information regarding the long-term stability of a compound specifically named "R-348 choline" is not available in the public domain. This technical support center provides guidance based on the stability of other well-documented choline salts. Researchers should perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of choline salts in solution?
The stability of choline salts in solution is highly dependent on the specific salt, the solvent, pH, temperature, and light exposure. For instance, choline ascorbate has been shown to be highly stable in solution over a range of temperatures[1], while acetylcholine chloride exhibits temperature-dependent degradation[2]. Some choline salts, like choline salicylate, are stable in neutral and acidic aqueous solutions but may be photolabile[3][4][5].
Q2: What are the recommended storage conditions for choline salt solutions?
For optimal stability, it is generally recommended to store choline salt solutions at low temperatures, such as 2-8°C or -20°C, and protected from light. For example, acetylcholine chloride solutions are stable for extended periods when stored at -20°C and 4°C[2]. Choline hydroxide solutions are also recommended to be stored at 2-8°C[6]. Always refer to the manufacturer's specific storage recommendations for the particular choline salt you are using.
Q3: Which solvents are suitable for dissolving choline salts?
Many choline salts are readily soluble in water. However, the choice of solvent can impact stability. For analytical purposes, such as HPLC, mobile phases often consist of a mixture of methanol, water, and an acid like acetic acid[3][4]. The use of deep eutectic solvents (DES) with choline chloride as a component is also an area of active research, showing good thermal stability in some cases[7][8].
Q4: What are the common signs of degradation in a choline salt solution?
Degradation of a choline salt solution can manifest in several ways, including:
-
Color change: The appearance of a yellow or brown tint may indicate the formation of degradation products.
-
Precipitation: The formation of solid material in the solution can indicate insolubility of degradation products or a change in the solution's properties.
-
pH shift: A change in the pH of the solution can be a sign of chemical reactions occurring.
-
Loss of potency: A decrease in the expected biological or chemical activity of the solution is a key indicator of degradation.
Q5: How can I determine the concentration and purity of my choline salt solution over time?
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing the concentration and purity of choline salt solutions. HPLC methods coupled with UV or mass spectrometry (MS) detection can separate the parent compound from its degradation products and provide quantitative measurements[3][4][5].
Troubleshooting Guide
Problem: My choline salt solution has turned yellow.
-
Possible Cause: This may be due to oxidation or the formation of colored degradation products, especially if the compound is photolabile or has been exposed to elevated temperatures.
-
Solution:
-
Prepare a fresh solution and store it protected from light and at a lower temperature.
-
If possible, analyze the discolored solution by HPLC-UV/Vis to identify any new peaks that might correspond to degradation products.
-
Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize oxidation.
-
Problem: A precipitate has formed in my choline salt solution.
-
Possible Cause: This could be due to the low solubility of the choline salt at the storage temperature, the formation of an insoluble degradation product, or interaction with the storage container.
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to low-temperature insolubility.
-
If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded, and a fresh one prepared.
-
Ensure the storage container is made of a compatible material (e.g., borosilicate glass or a recommended polymer).
-
Problem: I am observing a decrease in the biological/chemical activity of my choline salt solution.
-
Possible Cause: This is a strong indicator of chemical degradation of the active compound.
-
Solution:
-
Prepare a fresh solution from a new stock of the solid compound.
-
Perform a stability study by storing aliquots of the solution under different conditions (e.g., -20°C, 4°C, room temperature) and testing their activity at various time points.
-
Use an analytical technique like HPLC to correlate the loss of activity with the decrease in the concentration of the parent compound.
-
Quantitative Stability Data for Analogous Choline Salts
| Choline Salt | Condition | Observation | Reference |
| Acetylcholine Chloride | -20°C and 4°C | Extremely small breakdown over 84 days. | [2] |
| 25°C (Room Temp) | Stable for approximately 28 days, after which modest breakdown occurs. | [2] | |
| 50°C | Rapid breakdown after 1 day. | [2] | |
| Choline Salicylate | Neutral and Acidic Aqueous Solution | Practically stable. | [3][4][5] |
| Alkaline Aqueous Solution | Stable, though some additional unidentified peaks observed in HPLC. | [3][4] | |
| In Solution (General) | Photolabile. | [3][4][5] | |
| Choline Ascorbate | Refrigerator, Ambient Temp, 37°C | Almost fully stable for one year. | [1] |
| Choline Chloride in a Deep Eutectic Solvent (Propeline 1:3) | 50°C | Good thermal stability over 7 months with minimal degradation. | [7] |
Experimental Protocols for Stability Assessment
High-Performance Liquid Chromatography (HPLC) for Choline Salicylate Analysis
This method is adapted from a study on the stability of choline salicylate[3][4].
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Nucleosil C18, 4.6 × 150 mm, 5 µm.
-
Mobile Phase: A mixture of methanol, water, and acetic acid in a 60:40:1 (v/v/v) ratio.
-
Flow Rate: 1.0 mL/min for determination and 0.5 mL/min for purity analysis.
-
Detection Wavelength: 230 nm or 270 nm for determination and purity analysis, respectively.
-
Procedure:
-
Prepare a stock solution of the choline salt in a suitable solvent.
-
Dilute the stock solution to the desired concentration with the mobile phase.
-
Inject a known volume of the sample onto the HPLC column.
-
Monitor the chromatogram for the peak corresponding to the choline salt and any potential degradation products.
-
Quantify the amount of the choline salt by comparing its peak area to a standard curve.
-
To assess stability, store the solution under various conditions (e.g., different temperatures, light exposures) and analyze samples at regular intervals.
-
Diagrams
Caption: Experimental workflow for assessing the long-term stability of a compound in solution.
Caption: Troubleshooting workflow for an unstable choline salt solution.
References
- 1. The stability of choline ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of acetylcholine chloride solution in autonomic testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. carlroth.com [carlroth.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
R-348 Choline: A Comparative Analysis with Other Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Janus kinase (JAK) inhibitors for the treatment of autoimmune and inflammatory diseases is rapidly evolving. This guide provides a comparative overview of R-348 choline, a selective JAK3 and spleen tyrosine kinase (Syk) inhibitor, alongside other prominent JAK inhibitors. The information is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds based on available preclinical and clinical data.
Introduction to R-348
R-348 is a prodrug that is converted in vivo to its active metabolite, R333. It has been investigated for its potential therapeutic effects in various immune-mediated conditions, including rheumatoid arthritis, psoriasis, and dry eye disease.[1] R-348 is distinguished by its dual inhibition of both JAK3 and Syk, two key enzymes in intracellular signaling pathways that regulate immune cell function.
Quantitative Comparison of JAK Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for R-348's active metabolite (R333) and other representative JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. It is important to note that direct cross-trial comparisons should be made with caution due to potential variations in assay conditions.
Table 1: In Vitro Enzymatic IC50 Values of Selected JAK Inhibitors (nM)
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Target(s) |
| R333 (active metabolite of R-348) | Data not publicly available | Data not publicly available | Potent inhibitor [1] | Data not publicly available | JAK3, Syk |
| Tofacitinib | 112[2] | 20[2] | 1[2] | 42[3] | Pan-JAK (preferential for JAK1/3) |
| Baricitinib | 5.9[4] | 5.7[4] | >400 | 53 | JAK1/2 |
| Upadacitinib | 43 | 200 | >1000 | >1000 | Selective JAK1 |
| Filgotinib | 10[5] | 28[5] | 810 | 116 | Selective JAK1 |
| Ruxolitinib | 3.3[2] | 2.8[2] | 428 | 19 | JAK1/2 |
| Ritlecitinib | >10,000[5] | >10,000[5] | 33.1[5] | >10,000 | Selective JAK3 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining inhibitor potency.
References
- 1. Novel immunosuppression: R348, a JAK3- and Syk-inhibitor attenuates acute cardiac allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abmole.com [abmole.com]
An In Vitro Showdown: R-348 Choline vs. Ruxolitinib in Kinase Inhibition
In the landscape of targeted therapies for inflammatory and myeloproliferative disorders, Janus kinase (JAK) inhibitors have emerged as a pivotal class of drugs. This guide provides a detailed in vitro comparison of two such inhibitors: R-348 choline, a selective JAK3 and Spleen Tyrosine Kinase (Syk) inhibitor, and ruxolitinib, a potent JAK1 and JAK2 inhibitor. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, inhibitory profiles, and the experimental frameworks used to evaluate them.
Mechanism of Action and Kinase Selectivity
Ruxolitinib is a well-characterized ATP-competitive inhibitor of JAK1 and JAK2, key mediators in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune function.[1][2] Its inhibitory action on JAK1 and JAK2 downregulates the JAK-STAT signaling pathway, leading to reduced myeloproliferation and decreased levels of pro-inflammatory cytokines.[1][3]
R-348, developed by Rigel Pharmaceuticals, is identified as a potent inhibitor of JAK3 and Syk.[4] JAK3 is primarily associated with cytokine receptors that use the common gamma chain (γc), playing a crucial role in the development and function of lymphocytes. Syk is a non-receptor tyrosine kinase involved in signal transduction in various hematopoietic cells. The active metabolite of R-348 is R333. While preclinical studies have highlighted its potent inhibition of JAK3- and Syk-dependent pathways, specific inhibitory concentrations against the full JAK family are not as widely published as those for ruxolitinib.[4]
Quantitative Comparison of Kinase Inhibition
The in vitro potency of this compound and ruxolitinib against the Janus kinase family is summarized below. The data for ruxolitinib is derived from biochemical assays measuring the half-maximal inhibitory concentration (IC50). At present, specific IC50 values for R-348 or its active metabolite R333 against the JAK kinase panel in publicly available literature are limited, with reports describing it as a potent JAK3 and Syk inhibitor without providing comparative numerical data against other JAKs.
Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (or R333) | Ruxolitinib |
| JAK1 | Data not available | 3.3[1] |
| JAK2 | Data not available | 2.8[1] |
| JAK3 | Potent inhibitor (specific IC50 not available) | 428[1] |
| Tyk2 | Data not available | 19[1] |
| Syk | Potent inhibitor (specific IC50 not available) | Data not available |
Note: The IC50 values for ruxolitinib are from cell-free biochemical assays.
Signaling Pathways and Cellular Effects
The differential kinase selectivity of this compound and ruxolitinib translates to distinct effects on downstream signaling pathways and cellular functions.
Ruxolitinib: Targeting JAK1/JAK2-Mediated Signaling
Ruxolitinib's potent inhibition of JAK1 and JAK2 has profound effects on signaling cascades initiated by a wide array of cytokines, including those involved in myeloproliferation and inflammation.
This compound: Targeting JAK3 and Syk Signaling
By inhibiting JAK3, this compound is expected to primarily interfere with signaling from cytokines that utilize the common gamma chain, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This would predominantly affect lymphocyte function. The simultaneous inhibition of Syk would impact signaling downstream of B-cell receptors and Fc receptors.
Experimental Protocols
The in vitro characterization of kinase inhibitors like this compound and ruxolitinib relies on a variety of standardized assays.
In Vitro Kinase Inhibition Assay
Biochemical assays are fundamental to determining the direct inhibitory effect of a compound on a purified kinase.
A common method involves the use of recombinant human JAK enzymes.[5] The assay typically measures the phosphorylation of a peptide substrate by the kinase in the presence of ATP. The inhibitory potential of the compound is determined by quantifying the reduction in substrate phosphorylation across a range of compound concentrations. Detection can be achieved through various methods, including radiometric assays using ³³P-ATP or fluorescence-based assays.[5]
Cell-Based Assays
To assess the activity of inhibitors in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibition of cytokine-induced STAT phosphorylation in whole cells. For example, human peripheral blood mononuclear cells (PBMCs) or specific cell lines can be stimulated with a cytokine known to signal through a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2).[1] The level of phosphorylated STAT (pSTAT) is then measured by techniques such as flow cytometry or Western blotting in the presence of varying concentrations of the inhibitor.
Conclusion
This compound and ruxolitinib represent two distinct approaches to modulating the JAK-STAT signaling pathway. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with well-documented in vitro activity and clinical efficacy in myeloproliferative neoplasms. This compound, on the other hand, is a more selective inhibitor of JAK3 and also targets Syk, suggesting a more focused immunomodulatory effect, particularly on lymphocyte-mediated responses.
The direct comparison of these two compounds is currently limited by the lack of publicly available, head-to-head in vitro kinase profiling data for R-348 across the entire JAK family. Further studies detailing the IC50 values of R-348 and its active metabolite R333 against JAK1, JAK2, and Tyk2 are needed to fully elucidate its selectivity profile relative to ruxolitinib and other JAK inhibitors. Such data would be invaluable for the research community in understanding the therapeutic potential and possible off-target effects of these targeted kinase inhibitors.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 4. Rigel Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders :: Rigel Pharmaceuticals, Inc. (RIGL) [rigel.com]
- 5. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of R-932348 Choline and Other SYK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Spleen Tyrosine Kinase (SYK) inhibitor R-932348 choline with other notable SYK inhibitors. This document summarizes key efficacy data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support informed decision-making in research and development.
Spleen Tyrosine Kinase (SYK) has emerged as a critical mediator in the signaling pathways of various immune receptors, making it a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders and hematological malignancies. R-932348 choline has been identified as a dual inhibitor of both Janus Kinase (JAK) and SYK. While its dual activity presents a unique therapeutic profile, particularly in conditions like dry eye disease where both pathways may be relevant, a direct quantitative comparison of its SYK-specific inhibitory potency is challenging due to the limited availability of public data on its SYK IC50 value.
This guide focuses on presenting the available efficacy data for a selection of prominent SYK inhibitors to provide a comparative landscape.
Quantitative Efficacy of Selected SYK Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of several SYK inhibitors against the SYK enzyme. It is important to note that these values are often determined using different assay formats and conditions, which can influence the results.
| Compound Name | Alternative Names | SYK IC50 (in vitro) | Target Specificity |
| R-932348 choline | R-348 choline | Data not publicly available | Dual SYK/JAK inhibitor |
| Fostamatinib (R406) | R788 (prodrug) | 41 nM | Primarily SYK; also inhibits FLT3 |
| Entospletinib | GS-9973 | 7.7 nM | Selective for SYK |
| Cerdulatinib | PRT062070 | 32 nM | Dual SYK/JAK inhibitor |
| TAK-659 | Mivavotinib | 3.2 nM | Dual SYK/FLT3 inhibitor |
| PRT062607 | P505-15 | 1 nM | Highly selective for SYK |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for biochemical and cell-based assays used to determine SYK inhibitor potency.
Biochemical SYK Inhibition Assay: Homogeneous Time-Resolved Fluorescence (HTRF)
This protocol describes a common method for measuring the direct inhibition of SYK kinase activity in a cell-free system.
Objective: To determine the IC50 value of a test compound against purified SYK enzyme.
Principle: The HTRF assay is based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET). The assay measures the phosphorylation of a biotinylated substrate by the SYK enzyme. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665. When the substrate is phosphorylated, the donor (europium cryptate) and acceptor (XL665) are brought into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant human SYK enzyme
-
Biotinylated peptide substrate (e.g., poly-GT-biotin)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (serially diluted)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add the diluted test compound and SYK enzyme to the wells of the 384-well plate.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.
Biochemical SYK Inhibition Assay Workflow
Cell-Based SYK Inhibition Assay: Phospho-Flow Cytometry
This protocol outlines a method to assess the inhibitory effect of a compound on SYK activation within a cellular context, for instance, in response to B-cell receptor (BCR) stimulation.
Objective: To measure the inhibition of SYK phosphorylation at a specific tyrosine residue (e.g., Y525/526) in a cell line (e.g., Ramos B-cells) following BCR cross-linking.
Principle: B-cell receptor cross-linking with an anti-IgM antibody activates the SYK signaling cascade, leading to the phosphorylation of SYK. Flow cytometry is used to quantify the level of intracellular phosphorylated SYK (pSYK) using a fluorescently labeled antibody specific for the phosphorylated form of the protein. The reduction in pSYK levels in the presence of a test compound indicates its inhibitory activity.
Materials:
-
Ramos B-cell line (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (serially diluted)
-
Anti-human IgM antibody (for stimulation)
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorescently labeled anti-pSYK (Y525/526) antibody
-
Flow cytometer
Procedure:
-
Culture Ramos B-cells to the desired density.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells by adding anti-human IgM antibody and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Fix the cells by adding fixation buffer to stop the stimulation and preserve the phosphorylation state.
-
Permeabilize the cells by adding cold permeabilization buffer to allow for intracellular antibody staining.
-
Stain the cells with the fluorescently labeled anti-pSYK antibody.
-
Wash the cells to remove unbound antibody.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the anti-pSYK antibody.
-
Analyze the data to determine the median fluorescence intensity (MFI) of pSYK for each compound concentration and calculate the IC50 value.
Cell-Based SYK Inhibition Assay Workflow
SYK Signaling Pathways
SYK is a key transducer of signals downstream of various immunoreceptors, most notably the B-cell receptor (BCR) and Fc receptors (FcRs). Understanding these pathways is essential for contextualizing the mechanism of action of SYK inhibitors.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding to the BCR, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR-associated Igα/Igβ heterodimer. This leads to SYK activation and the initiation of a downstream signaling cascade involving key molecules such as PLCγ2, PI3K, and Vav, ultimately resulting in B-cell proliferation, differentiation, and antibody production.
Simplified B-Cell Receptor Signaling Pathway
Fc Receptor (FcR) Signaling Pathway
In myeloid cells such as macrophages and mast cells, the cross-linking of Fc receptors by antibody-antigen complexes triggers the phosphorylation of ITAMs within the FcRγ chain. This recruits and activates SYK, leading to downstream signaling that mediates cellular responses like phagocytosis, degranulation, and cytokine release.
Simplified Fc Receptor Signaling Pathway
Validating the Dual Inhibitory Action of R-348 Choline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of R-348, a potent dual inhibitor of Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). It is designed to offer an objective comparison with alternative inhibitors and is supported by available preclinical data.
Introduction to R-348 and its Dual Inhibitory Mechanism
R-348 is an investigational small molecule that has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and allograft rejection.[1][2][3] Its primary mechanism of action lies in the simultaneous inhibition of two key enzymes in immune cell signaling: JAK3 and Syk.[2] This dual inhibitory action offers a multi-pronged approach to modulating the immune response.
The JAK-STAT Pathway: Janus kinases are critical for cytokine signaling. Specifically, JAK3 is predominantly expressed in hematopoietic cells and associates with the common gamma chain (γc) of cytokine receptors for interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21). Inhibition of JAK3 disrupts the downstream signaling cascade involving Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells.
The Syk Signaling Pathway: Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. Syk activation is essential for B-cell activation, proliferation, and antibody production, as well as mast cell degranulation.
By targeting both JAK3 and Syk, R-348 can effectively modulate both the adaptive and innate immune responses, making it a promising candidate for a range of autoimmune and inflammatory disorders.
Comparative Analysis of Kinase Inhibitors
To provide a clear perspective on the potency and selectivity of R-348, this section presents a comparative summary of its inhibitory activity against JAK3 and Syk, alongside other well-characterized kinase inhibitors.
Table 1: In Vitro Inhibitory Activity of R-348 and Comparators
| Compound | Primary Target(s) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Syk IC50 (nM) |
| R-348 | JAK3, Syk | Data not available | Data not available | Potent Inhibition [2] | Data not available | Potent Inhibition [2] |
| Tofacitinib | pan-JAK | 1.7 - 112 | 1.8 - 107 | 0.75 - 55 | 16 - 34 | >10,000 |
| Fostamatinib (R406) | Syk | >5,000 | 370 | 360 | >5,000 | 41[4][5][6] |
| Cerdulatinib | JAK, Syk | 13 | 6 | 8 | 12 | 32 |
| Gusacitinib | JAK, Syk | 46 | 4 | 11 | 8 | 5 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols
This section outlines the general methodologies for key in vitro experiments used to validate the inhibitory action of compounds like R-348.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase (e.g., JAK3 or Syk).
Materials:
-
Recombinant human kinase (JAK3 or Syk)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-labeled
-
Test compound (e.g., R-348) and control inhibitors
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., for luminescence-based or fluorescence-based assays) or phosphocellulose paper and scintillation counter (for radiometric assays)
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a 96-well plate, add the kinase, the kinase-specific substrate, and the test compound or control at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. The method of detection will depend on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luciferase-based detection system.
-
Fluorescence-based Assay (e.g., HTRF®): Use a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
Signaling Pathway of R-348 Dual Inhibition
Caption: Dual inhibitory action of R-348 on JAK3 and Syk signaling pathways.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion
R-348 demonstrates a promising therapeutic profile through its dual inhibition of JAK3 and Syk, key mediators of the immune response. Preclinical data validates its potent inhibitory activity and its efficacy in models of autoimmune disease.[2] The comparative analysis with other kinase inhibitors highlights its unique position as a dual-action agent. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize such inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of R-348 in human autoimmune and inflammatory diseases.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Simultaneous inhibition of JAK and SYK kinases ameliorates chronic and destructive arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of R-932348 Choline and Existing Dry Eye Treatments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative experimental data for R-932348 choline in dry eye disease is not yet publicly available. This guide provides a comparative analysis based on the proposed mechanism of action of R-932348 choline as a dual Janus kinase (JAK) and Spleen tyrosine kinase (Syk) inhibitor, using publicly available data for the JAK inhibitor tofacitinib as a proxy, alongside established clinical data for existing dry eye treatments. This information is intended for research and drug development professionals and should not be interpreted as clinical advice.
Introduction
Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. The current therapeutic landscape for DED primarily revolves around tear replacement, anti-inflammatory agents, and secretagogues. R-932348 choline represents a novel therapeutic approach, targeting the intracellular signaling pathways mediated by JAK and Syk, which are crucial in the inflammatory cascade underlying DED. This guide provides a head-to-head comparison of the preclinical and clinical data of existing treatments with the anticipated profile of R-932348 choline, based on data from a representative JAK inhibitor.
Mechanism of Action
R-932348 Choline (Anticipated)
R-932348 choline is a dual inhibitor of Janus kinase (JAK) and Spleen tyrosine kinase (Syk).
-
JAK Inhibition: The JAK-STAT signaling pathway is activated by various cytokines implicated in DED pathogenesis. By inhibiting JAKs, R-932348 choline is expected to block the downstream signaling of pro-inflammatory cytokines, thereby reducing ocular surface inflammation.
-
Syk Inhibition: Syk is a non-receptor tyrosine kinase involved in the signaling of activating Fc receptors and the B-cell receptor. Inhibition of Syk can modulate the activity of various immune cells, including mast cells and macrophages, further contributing to the reduction of the inflammatory response in DED.
Existing Treatments
-
Cyclosporine A (e.g., Restasis®): A calcineurin inhibitor that suppresses T-cell activation and subsequent inflammatory cytokine production. It is thought to increase tear production in patients whose tear production is presumed to be suppressed due to ocular inflammation associated with keratoconjunctivitis sicca.
-
Lifitegrast (e.g., Xiidra®): A lymphocyte function-associated antigen-1 (LFA-1) antagonist that binds to LFA-1 on T-cells and blocks its interaction with intercellular adhesion molecule-1 (ICAM-1), a key molecule in the inflammatory process in DED. This inhibition reduces T-cell recruitment and activation at the ocular surface.
-
Artificial Tears: These products provide lubrication and replace the volume of the tear film, offering symptomatic relief. Some formulations contain viscosity-enhancing agents, electrolytes, and osmoprotectants to further support the ocular surface.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data from preclinical and clinical studies for a representative JAK inhibitor (tofacitinib) and existing DED treatments.
Table 1: Preclinical Efficacy in Murine Models of Dry Eye
| Parameter | JAK Inhibitor (Tofacitinib 0.003%) | Vehicle |
| Corneal Fluorescein Staining | Significantly decreased on days 12 and 15 (p<0.05) | No significant change |
| Corneal Infiltration of CD11b+ cells | Significantly decreased (p<0.05) | No significant change |
| Conjunctival Expression of IL-17A | Significantly decreased (p<0.05) | No significant change |
| Conjunctival Expression of FoxP3 | Significantly increased (p<0.05) | No significant change |
Table 2: Clinical Efficacy in Human Trials for Dry Eye Disease
| Parameter | JAK Inhibitor (Tofacitinib 0.005% QD) | Cyclosporine 0.05% BID | Lifitegrast 5% BID | Artificial Tears (PEG/PG) QID | Vehicle |
| Change in Schirmer's Test (mm) | 1.7 - 3.1 mm (p<0.2 vs vehicle) | Significant improvement vs vehicle (p ≤ 0.05) | Not consistently significant vs placebo | Not reported | 1.4 mm |
| Change in Corneal Staining Score | -0.9 to -1.9 (p<0.05 vs baseline) | Significant improvement vs vehicle (p ≤ 0.05) | Significant improvement vs placebo (p=0.0007 in OPUS-1) | -1.19 (not superior to PRN) | -2.0 |
| Change in Conjunctival Staining Score | Not reported | Significant improvement vs vehicle (p ≤ 0.016) | Significant improvement vs placebo (p=0.0086 in OPUS-1) | Not reported | Not reported |
| Change in Eye Dryness Score (VAS) | Significant improvement from baseline | Significant improvement in some symptoms vs vehicle | Significant improvement vs placebo (p=0.0291 in OPUS-1) | Significant improvement in symptom-bother score vs PRN (p=0.037) | Not reported |
| Change in Ocular Discomfort Score | Significant improvement from baseline | Significant improvement in some symptoms vs vehicle | Significant improvement vs placebo (p=0.0273 in OPUS-1) | Not reported | Not reported |
Experimental Protocols
Preclinical Murine Model of Desiccating Stress-Induced Dry Eye
-
Animal Model: Female C57BL/6 mice, 6 to 8 weeks of age.
-
Induction of Dry Eye: Mice are exposed to a desiccating environment with low humidity (<40%) and constant airflow for a specified period (e.g., 10 days). Subcutaneous injections of scopolamine may also be administered to inhibit tear secretion.
-
Treatment Administration: Topical instillation of the test article (e.g., R-932348 choline solution), vehicle, or a comparator drug (e.g., cyclosporine) is performed one or more times daily.
-
Efficacy Endpoints:
-
Corneal Fluorescein Staining: The severity of corneal epithelial damage is graded using a standardized scale after fluorescein dye instillation.
-
Tear Volume Measurement: Phenol red thread test or Schirmer's test is used to quantify aqueous tear production.
-
Immunohistochemistry: Corneal and conjunctival tissues are collected for histological analysis and immunohistochemical staining to quantify the infiltration of inflammatory cells (e.g., CD4+, CD11b+).
-
Quantitative PCR (qPCR): Gene expression levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α, IL-17A) and regulatory markers (e.g., FoxP3) in ocular tissues are measured.
-
Pivotal Clinical Trial for a Novel Dry Eye Therapy
-
Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.
-
Patient Population: Adult patients with a diagnosis of moderate-to-severe dry eye disease, meeting specific inclusion and exclusion criteria (e.g., based on Ocular Surface Disease Index (OSDI) score, corneal staining score, and Schirmer's test score).
-
Treatment Regimen: Patients are randomized to receive the investigational drug, vehicle, or an active comparator, typically administered as eye drops twice daily for a period of 12 weeks or longer.
-
Primary Efficacy Endpoints:
-
Sign: Change from baseline in inferior corneal fluorescein staining score.
-
Symptom: Change from baseline in eye dryness score as measured by a visual analogue scale (VAS).
-
-
Secondary Efficacy Endpoints:
-
Change from baseline in total corneal and conjunctival staining scores.
-
Change from baseline in Schirmer's test score (with and without anesthesia).
-
Change from baseline in tear film breakup time (TBUT).
-
Change from baseline in patient-reported outcomes, such as the OSDI or other validated questionnaires assessing symptoms and their impact on quality of life.
-
-
Safety Assessments: Monitoring of adverse events, visual acuity, intraocular pressure, and biomicroscopy findings throughout the study.
Mandatory Visualizations
Caption: JAK/Syk Signaling Pathway in Ocular Inflammation.
Caption: Experimental Workflow for Dry Eye Treatment Development.
R-348 choline synergy with other immunomodulators
Despite a comprehensive search of publicly available scientific literature, patent databases, and chemical registries, no information could be found on a compound designated "R-348 choline" in the context of immunomodulation. The full chemical name associated with this designation, ETHANAMINIUM, 2-HYDROXY-N,N,N-TRIMETHYL-, SALT WITH N-((5-((5-FLUORO-4-((4-(2-PROPYN-1-YLOXY)PHENYL)AMINO)-2-PYRIMIDINYL)AMINO)-2-METHYLPHENYL)SULFONYL)PROPANAMIDE (1:1), did not yield any published studies detailing its biological activity, mechanism of action, or synergistic effects with other immunomodulators.
This suggests that "this compound" may be a proprietary compound under early-stage development, and information regarding its immunomodulatory properties has not been publicly disclosed. Without any available experimental data, a comparison guide with other immunomodulators cannot be constructed.
General Principles of Choline and Immunomodulation
While no specific data exists for "this compound," the choline component itself is known to have immunomodulatory properties. Choline is an essential nutrient that plays a critical role in the synthesis of phosphatidylcholine, a key component of cell membranes, and acetylcholine, a neurotransmitter with immunoregulatory functions. The form in which choline is delivered can influence its effects on the immune system. For instance, studies have suggested that phosphatidylcholine may have more potent immunomodulatory effects compared to free choline.
Hypothetical Synergy and Signaling
In the absence of data for "R-348," we can only speculate on potential synergistic interactions based on the structural motifs present in the undisclosed "R-348" molecule. The core structure contains a substituted pyrimidine ring, a common feature in molecules targeting various signaling pathways, including those involved in immune regulation.
If "R-348" were to act as an inhibitor of a specific kinase or signaling protein within an immune cell, its combination with another immunomodulator targeting a parallel or downstream pathway could theoretically lead to synergistic effects.
For example, if "R-348" were to inhibit a hypothetical "Kinase A," and another immunomodulator were to block "Kinase B" in the same signaling cascade, their combined use could result in a more profound inhibition of the inflammatory response.
Experimental Design for Investigating a Novel Immunomodulator
Should "this compound" become available for research, a systematic approach would be required to characterize its immunomodulatory properties and synergistic potential. A generalized workflow for such an investigation is outlined below.
Experimental Workflow
Caption: Generalized workflow for characterizing a novel immunomodulator.
Conclusion
The request for a comparative guide on "this compound" and its synergy with other immunomodulators cannot be fulfilled at this time due to the complete absence of public data on this compound. The information provided serves as a general overview of the principles of immunomodulation and a hypothetical framework for the investigation of a novel agent like "this compound." Further analysis is contingent on the public disclosure of research and experimental data by the developers of this compound.
Unable to Generate Comparison Guide for R-932348 Choline Due to Lack of Publicly Available Data
A comprehensive search for scientific literature and experimental data on a compound identified as "R-932348 choline" has yielded no specific results. Consequently, the requested comparison guide on its cross-reactivity cannot be created at this time.
Extensive searches have been conducted to locate any publicly available information regarding the binding profile, selectivity, or cross-reactivity of a compound with the identifier "R-932348 choline." These searches have not returned any relevant scientific papers, patents, or database entries that would allow for the creation of the requested content.
The generation of a scientifically accurate and objective comparison guide, as requested, is contingent upon the availability of primary experimental data. This includes, but is not limited to:
-
Binding affinity data (e.g., Ki, IC50, Kd) against a panel of receptors, enzymes, and ion channels.
-
Functional assay data to determine agonist or antagonist activity at off-target sites.
-
Published experimental protocols detailing the methods used for these assessments.
Without this foundational information, it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental methodologies.
-
Create meaningful visualizations of signaling pathways or experimental workflows.
Suggestions for Proceeding
To enable the generation of the requested guide, it is recommended that the user:
-
Verify the Compound Identifier: Please double-check the name "R-932348 choline" for any potential typographical errors.
-
Provide Alternative Identifiers: If available, please provide any alternative names, internal company codes, CAS numbers, or any other nomenclature for this compound.
-
Specify the Primary Target: Information about the intended biological target or the therapeutic area of R-932348 choline could help in locating relevant datasets, even if the compound is listed under a different identifier.
Should this information become available, a comprehensive comparison guide can be developed as per the original request.
Unraveling the Selectivity of R-348 Choline: A Comparative Analysis Against JAK1/2/3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational drug R-348 choline against established selective inhibitors of the Janus kinase (JAK) family. Due to the limited public availability of specific biochemical data for R-348, this guide focuses on its known characteristics and provides a framework for its potential evaluation, alongside a summary of key comparative data for well-characterized JAK inhibitors.
R-348, developed by Rigel Pharmaceuticals, is identified as a potent inhibitor of both Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (Syk). The "choline" designation likely refers to a salt form of the active compound, R-348. This dual inhibitory activity positions R-348 as a potential therapeutic agent for autoimmune and inflammatory diseases. Clinical trials have explored its use in conditions such as rheumatoid arthritis, psoriasis, and dry eye disease.
Mechanism of Action: Targeting Key Signaling Pathways
The JAK-STAT signaling pathway is a critical cascade in mediating the cellular response to a wide array of cytokines and growth factors. This pathway is integral to immune function, inflammation, and hematopoiesis. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1 and JAK2 are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells, making it a targeted approach for immunosuppression. By inhibiting JAK3, R-348 is presumed to interfere with signaling from cytokines that are crucial for the proliferation and function of lymphocytes.
The concurrent inhibition of Syk, a non-receptor tyrosine kinase involved in signal transduction in various immune cells, including B cells and mast cells, suggests a broader immunomodulatory effect for R-348.
Quantitative Comparison of JAK Inhibitors
A direct quantitative comparison of this compound with selective JAK1, JAK2, and JAK3 inhibitors is challenging due to the absence of publicly available IC50 data for R-348 against the individual JAK isoforms. The IC50 value, or the half-maximal inhibitory concentration, is a critical measure of a drug's potency.
However, to provide a benchmark for comparison, the following table summarizes the IC50 values for several well-characterized selective JAK inhibitors. This data is essential for understanding the potency and selectivity profiles of these compounds.
| Compound | Target | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | JAK3/Syk | Data not available | Data not available | Data not available | Data not available |
| Filgotinib | JAK1 | 10 | 28 | 810 | 116 |
| Upadacitinib | JAK1 | 43 | 200 | >1000 | - |
| Baricitinib | JAK1/2 | 5.9 | 5.7 | >400 | 53 |
| Fedratinib | JAK2 | >3000 | 3 | >3000 | - |
| Ruxolitinib | JAK1/2 | 3.3 | 2.8 | 428 | 19 |
| Tofacitinib | Pan-JAK | 112 | 20 | 1 | 344 |
| Ritlecitinib | JAK3 | >10000 | >10000 | 33.1 | >10000 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Benchmarking JAK Inhibitors
The determination of a JAK inhibitor's potency and selectivity is typically achieved through a combination of biochemical and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of an isolated JAK kinase. A common method is the in vitro kinase assay .
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and JAK3 enzymes are purified. A generic peptide substrate for the kinase is also prepared.
-
Inhibitor Dilution: The test compound (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are incubated in the presence of varying concentrations of the inhibitor.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using methods such as radioisotope labeling (e.g., ³²P-ATP), fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in kinase activity is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating an inhibitor's activity in a more physiologically relevant context, as they account for factors such as cell permeability and off-target effects.
Methodology:
-
Cell Line Selection: Cell lines that are dependent on specific JAK-STAT signaling pathways are used. For example, a cell line expressing a particular cytokine receptor that signals through a specific JAK can be employed.
-
Cytokine Stimulation: The cells are stimulated with a cytokine known to activate the target JAK. For instance, IL-2 can be used to activate JAK3.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the JAK inhibitor before cytokine stimulation.
-
Measurement of STAT Phosphorylation: The activation of the downstream STAT protein is measured as a readout of JAK activity. This is typically done by flow cytometry or Western blotting using an antibody specific for the phosphorylated form of the STAT protein.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in STAT phosphorylation is calculated.
Visualizing Key Pathways and Workflows
To better understand the context of R-348's mechanism and the process of its evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for benchmarking JAK inhibitors.
Conclusion
This compound is a dual JAK3/Syk inhibitor with potential applications in autoimmune and inflammatory diseases. While its precise selectivity profile against other JAK family members remains to be fully disclosed in the public domain, its targeted action on JAK3 suggests a mechanism that could offer a degree of selectivity in its immunosuppressive effects. For a comprehensive evaluation, direct, head-to-head studies employing standardized biochemical and cellular assays are necessary to determine the IC50 values of R-348 against all JAK isoforms. The data and protocols presented in this guide offer a framework for such a comparative analysis, which is essential for positioning R-348 within the broader landscape of JAK inhibitors and for guiding future research and development.
A Comparative Guide to Choline Kinase Inhibition and Alternative Therapies in Preclinical Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of targeting choline kinase, a novel therapeutic approach for rheumatoid arthritis (RA), with established treatments. As the compound "R-932348 choline" is not documented in the scientific literature, this analysis focuses on the well-characterized choline kinase α (ChoKα) inhibitor, MN58b , and compares its performance against standard-of-care therapies: methotrexate , etanercept , and tocilizumab in various preclinical models of RA.
Executive Summary
The aggressive, tumor-like behavior of fibroblast-like synoviocytes (FLS) is a hallmark of RA, contributing significantly to joint destruction. Choline kinase α (ChoKα) is an essential enzyme for phosphatidylcholine biosynthesis and is implicated in the proliferative and invasive nature of these cells. Preclinical studies demonstrate that the selective inhibition of ChoKα by MN58b effectively suppresses the aggressive phenotype of RA FLS and ameliorates disease in a murine model of inflammatory arthritis. This guide presents the available preclinical data for MN58b alongside comparable data for methotrexate, etanercept, and tocilizumab to offer a clear perspective on their relative efficacy and mechanisms of action in preclinical settings.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from preclinical studies of MN58b, methotrexate, etanercept, and tocilizumab in various animal models of rheumatoid arthritis. It is important to note that direct comparisons are challenging due to the use of different animal models, treatment protocols, and scoring systems.
Table 1: Efficacy of MN58b in the K/BxN Serum Transfer Mouse Model
| Treatment Group | Dosing Regimen | Mean Clinical Arthritis Score (Day 8) | Mean Histological Inflammation Score | Mean Histological Bone Erosion Score |
| Vehicle | - | 12 ± 1.6 | 3.2 ± 0.5 | 2.7 ± 0.5 |
| MN58b (Prophylactic) | 3 mg/kg, i.p. daily, starting day 0 | 7 ± 2.6 (p<0.05) | 1.25 ± 1 (p<0.05) | 0.25 ± 0.5 (p<0.05) |
| MN58b (Therapeutic) | 3 mg/kg, i.p. daily, starting day 4 | 1.6 ± 2.5 (p<0.05 vs. day 4 PBS score of 6.6 ± 0.9) | Not Reported | Not Reported |
Table 2: Efficacy of Methotrexate in the Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dosing Regimen | Mean Arthritis Score (Day 42) | Reduction in Paw Volume |
| Vehicle (Saline) | i.v. injections 3x/week for 3 weeks | ~10-12 | - |
| Methotrexate | 2.5 mg/kg, i.v. 3x/week for 3 weeks, starting day 21 | Significantly reduced vs. vehicle | Significant reduction (p=0.0006) |
| Methotrexate-NPs | 2.5 mg/kg, s.c. 2x/week, starting day 24 | Significantly reduced vs. free MTX | Not Reported |
Table 3: Efficacy of Etanercept in the Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dosing Regimen | Mean Arthritis Score | Incidence of Arthritis |
| Vehicle (Saline) | i.p. injections every 3 days from day 21 to 45 | ~10-12 | High |
| Etanercept | 5 mg/kg, i.p. every 3 days from day 21 to 45 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |
Table 4: Efficacy of Tocilizumab in the Adjuvant-Induced Arthritis (AIA) Rat Model
| Treatment Group | Dosing Regimen | Reduction in Paw Volume | | :--- | :--- | | Vehicle | - | - | | Tocilizumab | Not specified in readily available preclinical efficacy studies with quantitative paw volume data. However, it is known to ameliorate joint swelling in monkey CIA models. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the experimental protocols for the key studies cited.
MN58b in the K/BxN Serum Transfer Arthritis Model
-
Animal Model: C57BL/6 mice.
-
Induction of Arthritis: Arthritis was induced by intraperitoneal (i.p.) injection of 150 µL of serum from arthritic K/BxN mice on days 0 and 2.
-
Treatment:
-
Prophylactic: MN58b was administered daily at a dose of 3 mg/kg via i.p. injection, starting on day 0.
-
Therapeutic: MN58b was administered daily at a dose of 3 mg/kg via i.p. injection, starting on day 4 after serum administration.
-
-
Efficacy Assessment:
-
Clinical Arthritis Score: The severity of arthritis was evaluated using a scoring system of 0-4 for each paw, with a maximum score of 16 per mouse.
-
Histology: Joint inflammation and bone erosion were assessed using a semi-quantitative scoring system on stained tissue sections.
-
Methotrexate in the Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1J mice.
-
Induction of Arthritis: Mice were immunized with an intradermal injection of chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0, followed by a booster injection of collagen in Incomplete Freund's Adjuvant (IFA) on day 21.
-
Treatment: Methotrexate (2.5 mg/kg) was administered intravenously three times a week for three weeks, starting on day 21.
-
Efficacy Assessment:
-
Clinical Arthritis Score: The severity of arthritis was visually scored.
-
Paw Volume: Paw thickness was measured using a caliper.
-
Etanercept in the Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1J mice.
-
Induction of Arthritis: Similar to the methotrexate protocol, arthritis was induced using chicken type II collagen in CFA and a subsequent booster.
-
Treatment: Etanercept (5 mg/kg) was administered intraperitoneally every three days from day 21 to day 45.
-
Efficacy Assessment:
-
Clinical Arthritis Score: A cumulative score for all four paws (maximum score of 16) was used to evaluate arthritis severity.
-
Incidence of Arthritis: The percentage of mice developing arthritis was recorded.
-
Tocilizumab in Preclinical Models
-
Induction of Arthritis (AIA in Rats): Typically induced by a single intradermal injection of Mycobacterium tuberculosis in paraffin oil at the base of the tail.
-
Treatment: The specific dosing regimen for tocilizumab in the rat AIA model for arthritis score and paw volume reduction was not detailed in the available search results.
-
Efficacy Assessment: Common endpoints in the AIA model include paw volume measurement and clinical scoring of arthritis.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by each therapeutic agent.
Caption: Choline Kinase α Signaling Pathway in RA FLS.
Caption: TNF-α Signaling Pathway in Rheumatoid Arthritis.
Caption: IL-6 Signaling Pathway in Rheumatoid Arthritis.
Discussion and Conclusion
The preclinical data presented in this guide highlight the potential of targeting choline metabolism as a novel therapeutic strategy for rheumatoid arthritis. The ChoKα inhibitor MN58b demonstrates significant efficacy in a relevant animal model, reducing both clinical and histological signs of arthritis. Its mechanism of action, which involves the suppression of the aggressive phenotype of fibroblast-like synoviocytes, offers a distinct approach compared to the established immunomodulatory mechanisms of methotrexate, etanercept, and tocilizumab.
While the available data for the comparator drugs in preclinical models show their effectiveness, the variability in experimental designs makes direct quantitative comparisons with MN58b challenging. Methotrexate and etanercept have demonstrated efficacy in the CIA model, a widely used model for RA research. Tocilizumab has also shown promise in preclinical models, consistent with its clinical efficacy.
For drug development professionals, the findings for MN58b suggest that targeting cellular metabolic pathways, in addition to conventional immunomodulatory approaches, could be a fruitful avenue for the development of new RA therapies. Further studies are warranted to directly compare the efficacy and safety of ChoKα inhibitors with standard-of-care agents in the same preclinical models to provide a more definitive assessment of their relative therapeutic potential.
Safety Operating Guide
Proper Disposal Procedures for R-348 Choline: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for R-348 choline has been identified. The following guidance is based on general best practices for the disposal of non-hazardous pharmaceutical and laboratory chemical waste. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and a certified waste disposal provider to ensure full compliance with all applicable federal, state, and local regulations.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance under GHS criteria, proper handling is crucial to maintain a safe laboratory environment.[1][2] Unused or expired this compound should be treated as chemical waste and disposed of through a licensed contractor.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][3]
-
Hand Protection: Use impermeable chemical-resistant gloves.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-certified respirator.[1]
Storage of Waste this compound:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep in a tightly closed and properly labeled container.[1][2]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
-
Designate a specific "Satellite Accumulation Area" for hazardous waste storage.[4][5]
Step-by-Step Disposal Protocol
Given the lack of specific hazard information for this compound, it is prudent to manage it as a non-hazardous pharmaceutical waste. The recommended approach is to treat all pharmaceutical waste as potentially hazardous to ensure the highest level of safety and environmental protection.[6]
-
Segregation:
-
Containerization:
-
Collection and Disposal:
-
Arrange for collection by a licensed and certified hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[6][10] Landfilling of pharmaceutical waste is also discouraged due to the risk of environmental contamination.[6]
-
Incineration is the preferred method for the disposal of non-hazardous pharmaceutical waste.[9][11]
-
Quantitative Data Summary
As no specific SDS is available for this compound, quantitative data regarding toxicity, flammability, and reactivity are not available. For the related compound, choline chloride, the following data has been reported:
| Property | Value | Source |
| Melting Point | 302 - 305 °C (decomposes) | [2] |
| pH | 5.0 - 6.5 (140 g/L solution at 25°C) | [3] |
| Log Pow (n-octanol/water) | -3.77 at 25 °C | [2] |
This data is for Choline Chloride and should be used for reference only.
Experimental Protocols
Detailed experimental protocols for the handling and disposal of this compound are not available due to the absence of a specific SDS. The disposal workflow provided below is based on general laboratory chemical waste guidelines.
Disposal Workflow for this compound
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. download.basf.com [download.basf.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 8. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
